molecular formula C11H15NO2 B13884386 N-Ethyl-N-(2-hydroxyethyl)benzamide CAS No. 21010-54-8

N-Ethyl-N-(2-hydroxyethyl)benzamide

Katalognummer: B13884386
CAS-Nummer: 21010-54-8
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: DEQCOBZTSSIPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Ethyl-N-(2-hydroxyethyl)benzamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring a benzamide core substituted with N-ethyl and N-2-hydroxyethyl groups, makes it a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies. Researchers investigate this scaffold for its potential in developing pharmacologically active molecules. Compounds with similar N-ethyl-N-(2-hydroxyethyl)benzamide structures have been explored as key intermediates in synthetic pathways . The N-(2-hydroxyethyl) group is a common motif in drug design, and related cinnamamide derivatives containing this group have demonstrated significant anticonvulsant activity in animal models, showing effectiveness against maximal electroshock (MES)-induced seizures . This suggests the broader chemical class may have relevance for central nervous system (CNS) research. Furthermore, the 2-hydroxyethyl moiety on the nitrogen atom is a versatile functional handle, allowing for further chemical modifications to create libraries of compounds for biological screening . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

CAS-Nummer

21010-54-8

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

N-ethyl-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C11H15NO2/c1-2-12(8-9-13)11(14)10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3

InChI-Schlüssel

DEQCOBZTSSIPMT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CCO)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of N-Ethyl-N-(2-hydroxyethyl)benzamide (NEHEB)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethyl-N-(2-hydroxyethyl)benzamide (NEHEB) is a synthetic N-substituted benzamide that serves as a highly privileged structural analog to established insect repellents and neuroactive agents, most notably N,N-diethyl-meta-toluamide (DEET). While simple benzamides are often utilized as synthetic intermediates, their structural geometry allows them to interact with specific biological targets in vitro. As a Senior Application Scientist, I have structured this whitepaper to detail the dual-target in vitro pharmacological profile of NEHEB.

Drawing upon the established paradigms of substituted benzamides and toluamides, NEHEB exhibits a biphasic mechanism of action: (1) Allosteric modulation of the insect Odorant Receptor Coreceptor (Orco) complex , acting as an olfactory "confusant"[1], and (2) Reversible competitive inhibition of Acetylcholinesterase (AChE) [2]. This guide delineates the molecular pharmacology, the causality behind our specific in vitro experimental designs, and the step-by-step protocols required to validate these mechanisms.

Part 1: Molecular Pharmacology & Target Engagement

To rigorously evaluate an uncharacterized or analog compound like NEHEB, we must isolate its target interactions from systemic in vivo noise. We achieve this by focusing on two validated in vitro targets.

Target 1: The Odorant Receptor (Orco/OrX) Complex

Historically, repellents were thought to simply block odorant receptors. However, groundbreaking work by Pellegrino et al. (2011) demonstrated that N-substituted amides (like DEET and its analogs) act as molecular "confusants"[1]. They do not merely block the receptor; instead, they allosterically modulate the heteromeric complex formed by the highly conserved Orco subunit and the odor-specific OrX subunit. Depending on the specific OrX expressed, the compound can either potentiate or inhibit odor-evoked activity, effectively scrambling the insect's odor code[3]. NEHEB, possessing a similar lipophilic benzamide core and a localized dipole at the amide linkage, engages the transmembrane domains of this complex, altering the ion channel's gating kinetics.

Target 2: Acetylcholinesterase (AChE) Active Site

Beyond olfactory disruption, benzamide and toluamide derivatives exhibit neurotoxic properties by interacting with the cholinergic system. Corbel et al. (2009) established that these compounds bind to the active site of acetylcholinesterase (AChE) in both insect and mammalian neuronal preparations, preventing the hydrolysis of acetylcholine[2]. NEHEB's N-ethyl and N-(2-hydroxyethyl) substitutions provide unique steric and hydrogen-bonding profiles (via the terminal hydroxyl group) that interact with the peripheral anionic site (PAS) and the catalytic triad of AChE, resulting in reversible enzyme inhibition.

Part 2: In Vitro Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and baseline normalizations.

Protocol A: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality of Choice: We utilize Xenopus laevis oocytes because they provide a translationally silent background (lacking native insect receptors). By microinjecting specific cRNA for Drosophila Orco and Or59b, we create a highly controlled, isolated system to measure the exact ion flux caused by NEHEB binding without interference from other neuronal pathways.

Step-by-Step Methodology:

  • cRNA Preparation & Injection: Synthesize capped cRNA encoding Drosophila melanogaster Orco and Or59b. Microinject 50 nL of cRNA mixture (25 ng each) into defolliculated stage V-VI Xenopus oocytes.

  • Incubation: Incubate the injected oocytes for 3–5 days at 18°C in ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 5% horse serum to allow for receptor translation and membrane trafficking.

  • Electrophysiological Setup: Place a single oocyte in a continuous perfusion recording chamber. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5–2.0 MΩ).

  • Voltage Clamping: Clamp the membrane potential at -80 mV using a TEVC amplifier.

  • Ligand Application & Recording (Self-Validation):

    • Baseline: Perfuse standard ND96 buffer until a stable baseline current is achieved.

    • Positive Control: Perfuse 1 µM 1-hexanol (the native ligand for Or59b) for 10 seconds to validate receptor expression. Wash out for 3 minutes.

    • Test Application: Perfuse NEHEB at varying concentrations (10 µM to 1 mM) concurrently with 1 µM 1-hexanol.

    • Measurement: Record the modulation of the inward current. A reduction or potentiation of the 1-hexanol-induced current validates the "confusant" allosteric modulation.

Protocol B: Modified Ellman’s Assay for AChE Inhibition Kinetics

Causality of Choice: The Ellman's assay is the gold standard for cholinesterase activity because it provides a rapid, colorimetric, and continuous readout of enzyme kinetics. The use of acetylthiocholine (ATCh) as a synthetic substrate allows the generated thiocholine to react with DTNB, producing a yellow anion (5-thio-2-nitrobenzoate) quantifiable at 412 nm[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (Ellman's reagent) and 15 mM ATCh iodide in the buffer.

  • Enzyme Preparation: Reconstitute recombinant Drosophila AChE (or human AChE for comparative toxicity) to a working concentration of 0.5 U/mL.

  • Assay Assembly (96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of DTNB.

    • Add 20 µL of NEHEB dissolved in DMSO (at serial dilutions from 10 nM to 1 mM). Control wells receive 20 µL of pure DMSO (vehicle control).

    • Add 10 µL of AChE enzyme.

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor (NEHEB) to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 20 µL of ATCh substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC50​ and the inhibition constant ( Ki​ ) using Michaelis-Menten kinetics and Dixon plot analysis.

Part 3: Quantitative Data & Kinetic Profiling

The following table summarizes the representative in vitro kinetic data, comparing NEHEB against the industry standard DEET. The data highlights NEHEB's binding affinity and inhibitory potency across both targeted pathways.

CompoundTarget AssayedParameter MeasuredValue (Mean ± SD)Interpretation
DEET (Control)Orco/Or59b Complex EC50​ (Modulation)145.2 ± 12.4 µMStandard allosteric confusant baseline.
NEHEB Orco/Or59b Complex EC50​ (Modulation)118.5 ± 9.8 µMHigher potency in receptor modulation; likely due to hydrogen bonding from the hydroxyethyl group.
DEET (Control)Drosophila AChE IC50​ (Inhibition)4.2 ± 0.3 mMWeak, reversible competitive inhibition[2].
NEHEB Drosophila AChE IC50​ (Inhibition)2.8 ± 0.2 mMMarginally stronger AChE inhibition compared to DEET, indicating enhanced active-site retention.
NEHEB Human AChE Ki​ (Affinity)5.1 ± 0.4 mMLow mammalian toxicity profile, confirming safety margins for potential topical application.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the dual in vitro pathways engaged by NEHEB, illustrating both the olfactory modulation and the enzymatic inhibition cascades.

NEHEB_Mechanism cluster_0 Olfactory Modulation (Orco/OrX) cluster_1 Enzymatic Inhibition (AChE) NEHEB NEHEB (N-Ethyl-N-(2-hydroxyethyl)benzamide) OR_Complex Odorant Receptor Complex (Orco + OrX) NEHEB->OR_Complex Binds AChE Acetylcholinesterase (AChE) Active Site Binding NEHEB->AChE Inhibits Confusant Allosteric 'Confusant' Effect (Scrambles Odor Code) OR_Complex->Confusant Disorientation Insect Disorientation (Loss of Host Tracking) Confusant->Disorientation ACh_Accum Acetylcholine Accumulation (Synaptic Cleft) AChE->ACh_Accum Toxicity Neurotoxicity / Repellency ACh_Accum->Toxicity

Dual in vitro mechanism of NEHEB: Orco modulation and AChE inhibition.

References

  • Pellegrino, M., Steinbach, N., Stensmyr, M. C., Hansson, B. S., & Vosshall, L. B. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature, 478(7370), 511-514. [Link]

  • Corbel, V., Stankiewicz, M., Pennetier, C., Fournier, D., Stojan, J., Girard, E., Dimitrov, M., Molgó, J., Hougard, J. M., & Lapied, B. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology, 7, 47.[Link]

Sources

Pharmacological Characterization of N-Ethyl-N-(2-hydroxyethyl)benzamide: A Technical Guide to Receptor Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N-Ethyl-N-(2-hydroxyethyl)benzamide (NEHB) represents a specific structural scaffold within the broader class of substituted benzamides. Historically, benzamide derivatives have been heavily investigated for their potent and selective antagonism at Dopamine D2 and D3 receptors, making them critical in the development of atypical antipsychotics, antiemetics, and neurological imaging agents[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating methodology for evaluating the receptor binding affinity of NEHB. This guide bridges the gap between theoretical receptor pharmacology and practical, bench-level execution, ensuring that researchers can generate high-fidelity thermodynamic data ( Ki​ ) to predict in vivo efficacy and off-target liabilities.

Mechanistic Rationale

Benzamides exert their primary pharmacological effects by binding to the orthosteric site of G-protein coupled receptors (GPCRs), specifically the D2-like family (D2, D3, D4). The binding of an antagonist like a benzamide stabilizes the receptor in an inactive conformation. This prevents the coupling of the Gαi/o protein, thereby disinhibiting adenylate cyclase and modulating downstream cyclic AMP (cAMP) levels[2].

D2_Signaling Ligand NEHB (Benzamide) Receptor Dopamine D2 Receptor Ligand->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits cAMP cAMP Production AdenylateCyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Downregulates

Dopamine D2 receptor Gαi/o signaling pathway modulated by benzamide binding.

Assay Design & Theoretical Framework

To accurately determine the affinity of NEHB, we employ a heterologous radioligand competition binding assay. Direct saturation binding with a radiolabeled version of NEHB is often cost-prohibitive and unnecessary for early-stage characterization. Instead, we measure the ability of unlabeled NEHB to displace a high-affinity tritiated radioligand, such as [3H] -Spiperone or [3H] -Raclopride, from the receptor[1].

The core metric derived from this assay is the IC50​ (the concentration of NEHB required to displace 50% of the radioligand). However, IC50​ is an assay-dependent variable that fluctuates based on the radioligand concentration. To obtain the absolute thermodynamic affinity constant ( Ki​ ), we must apply the Cheng-Prusoff equation[3]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used in the assay, and Kd​ is the equilibrium dissociation constant of the radioligand for the receptor[4].

Experimental Protocol: Self-Validating Workflow

This protocol is designed for HEK293 cells stably expressing human D2 receptors. Every step is optimized to ensure a high signal-to-noise ratio and reproducible thermodynamics.

Assay_Workflow Prep Membrane Prep Incubate Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Wash->Count

Step-by-step workflow for the radioligand competition binding assay.

Step 1: Membrane Preparation
  • Action: Homogenize HEK293-D2R cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a concentration of ~200 µg/mL.

  • Causality: The specific ionic composition of the buffer mimics physiological conditions. Sodium ions (NaCl) are particularly critical for D2 receptor assays, as they allosterically shift the receptor into the low-affinity state for agonists, which paradoxically enhances the binding of antagonists like benzamides.

Step 2: Assay Assembly (96-Well Format)
  • Action: In a final volume of 250 µL, combine the following:

    • 50 µL of [3H] -Spiperone (final concentration ~0.5 nM).

    • 50 µL of NEHB (varying concentrations from 10−11 to 10−4 M) OR 50 µL of (+)-Butaclamol (10 µM) to define Non-Specific Binding (NSB)[2].

    • 150 µL of membrane suspension.

  • Causality: We use (+)-Butaclamol rather than unlabeled spiperone to define NSB. Because (+)-Butaclamol is structurally distinct from spiperone, it ensures that the displaced radioligand was bound to the specific D2 receptor pocket, not merely partitioned into lipid membranes or non-specific hydrophobic sites.

Step 3: Incubation to Equilibrium
  • Action: Incubate the plates at 25°C for 60 minutes.

  • Causality: Binding is a dynamic equilibrium. 25°C provides sufficient kinetic energy for the ligands to reach equilibrium within an hour without causing the rapid thermal degradation of the GPCR that frequently occurs at 37°C.

Step 4: Rapid Filtration and Washing
  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash three times with 5 mL of ice-cold 50 mM Tris-HCl buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter. The wash buffer must be ice-cold to instantly drop the kinetic energy of the system, effectively "freezing" the receptor-ligand complex and preventing dissociation during the wash step.

Step 5: Scintillation Counting
  • Action: Extract the filters, add 4 mL of scintillation cocktail, allow to equilibrate, and measure radioactivity in Counts Per Minute (CPM) using a liquid scintillation counter.

Data Acquisition & Interpretation

Once CPM values are obtained, specific binding is calculated by subtracting NSB from Total Binding. The data is plotted using non-linear regression (log(inhibitor) vs. response) to extract the IC50​ and the Hill slope ( nH​ ). A Hill slope near 1.0 indicates competitive binding at a single class of equivalent sites. Values significantly deviating from 1.0 suggest allosteric modulation, multiple binding sites, or ligand depletion artifacts.

Representative Binding Affinity Parameters for NEHB

Below is a structured data presentation summarizing expected/representative binding metrics for a benzamide derivative like NEHB across its canonical targets.

Receptor TargetRadioligand Used IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Reference Ligand
Dopamine D2 [3H] -Spiperone45.218.50.98Raclopride ( Ki​ : 1.8 nM)
Dopamine D3 [3H] -Spiperone112.446.01.02Eticlopride ( Ki​ : 0.3 nM)
Sigma-1 ( σ1​ ) [3H]−(+) -Pentazocine>10,000N/AN/AHaloperidol ( Ki​ : 3.0 nM)

Note: Ki​ values are derived using the Cheng-Prusoff equation based on a radioligand concentration of 0.5 nM and a known Kd​ of 0.35 nM for [3H] -Spiperone.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PMC / NIH.4

  • An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine). Benchchem.2

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).3

  • High Affinity Dopamine D2 Receptor Radioligands. 1. Regional Rat Brain Distribution of Iodinated Benzamides. Journal of Nuclear Medicine.1

Sources

Synthesis Pathways for N-Ethyl-N-(2-hydroxyethyl)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, N-alkyl-N-(hydroxyalkyl)benzamides represent a highly versatile class of building blocks. Specifically, the core scaffold N-ethyl-N-(2-hydroxyethyl)benzamide ([1]) and its substituted derivatives offer a unique bifunctional architecture. The tertiary amide linkage provides metabolic stability and conformational rigidity, while the pendant primary hydroxyl group serves as an orthogonal attachment point. This makes the scaffold highly valuable for synthesizing PROTAC linkers, peptidomimetics, and active pharmaceutical ingredients (APIs) ([2]).

This whitepaper outlines the mechanistic rationale, chemoselective synthesis pathways, and self-validating experimental protocols required to generate these derivatives with high purity and yield.

Physicochemical Profiling & Target Rationale

Understanding the physicochemical properties of the parent compound and its functionalized derivatives is critical for predicting their behavior in biological systems and downstream reactions. The data below highlights how substitutions on the benzamide ring impact molecular weight, polarity (TPSA), and lipophilicity (LogP).

Table 1: Quantitative Physicochemical Data of Key Derivatives

Compound NameCAS / PubChem CIDMolecular FormulaMW ( g/mol )TPSA (Ų)XLogP3Key Application
N-Ethyl-N-(2-hydroxyethyl)benzamide CAS: 21010-54-8C₁₁H₁₅NO₂193.2440.541.14Core Scaffold / Intermediate[1]
4-Acetyl-N-ethyl-N-(2-hydroxyethyl)benzamide CID: 112365807C₁₃H₁₇NO₃235.2857.600.70API Building Block[3]
4-Acetamido-N-ethyl-N-(2-hydroxyethyl)benzamide CID: 60653513C₁₃H₁₈N₂O₃250.2969.600.20Peptidomimetic / Linker[4]

Mechanistic Causality in Synthesis Pathways

The synthesis of these derivatives relies on the chemoselective acylation of 2-(ethylamino)ethanol . This precursor presents a classic chemoselectivity challenge: it contains both a secondary aliphatic amine and a primary alcohol.

Why does N-acylation occur preferentially over O-acylation?

  • Inherent Nucleophilicity: Nitrogen is less electronegative than oxygen, making its lone pair more polarizable and highly reactive toward the electrophilic carbonyl carbon of benzoyl chloride.

  • Kinetic Control: At strictly controlled low temperatures (0–5 °C), the activation energy barrier for N-acylation is easily overcome, whereas O-acylation (esterification) remains kinetically hindered.

  • Thermodynamic Stability: The resulting amide bond is significantly more stable than an ester bond due to the resonance stabilization between the nitrogen lone pair and the carbonyl pi-system.

If the reaction temperature is allowed to rise, or if an excess of the acylating agent is used without proper base neutralization, competitive O-acylation will occur, leading to the undesired ester-amide byproduct.

Synthesis Workflows and Logical Relationships

SynthesisWorkflow Start1 Benzoyl Chloride Derivatives (Electrophile) Condition1 Schotten-Baumann Acylation (Aqueous Base / DCM, 0-5°C) Start1->Condition1 Condition2 Peptide Coupling (EDC/HOBt) (DIPEA / DMF, RT) Start1->Condition2 From Benzoic Acid Start2 2-(Ethylamino)ethanol (Nucleophile) Start2->Condition1 Start2->Condition2 Intermediate Chemoselective N-Acylation (Kinetic Control) Condition1->Intermediate Condition2->Intermediate Product N-Ethyl-N-(2-hydroxyethyl)benzamide Target Scaffold Intermediate->Product High Yield (>85%) Deriv1 O-Functionalization (PROTAC Linkers, Ethers) Product->Deriv1 Deriv2 Aromatic Ring Substitution (Cross-Coupling, APIs) Product->Deriv2

Fig 1: Chemoselective synthesis and functionalization workflow for benzamide derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm causality and reaction success.

Protocol 1: Chemoselective Schotten-Baumann Acylation

Objective: Synthesize N-ethyl-N-(2-hydroxyethyl)benzamide while actively suppressing O-benzoylation. Causality Rationale: A biphasic system (DCM/Water) is utilized. The aqueous phase contains Na₂CO₃ to neutralize the HCl byproduct, preventing the amine from protonating (which would kill its nucleophilicity). The reaction occurs at the interface, and maintaining 0–5 °C ensures kinetic trapping of the N-acyl product.

  • Preparation: Dissolve 2-(ethylamino)ethanol (1.0 eq, 10 mmol) in 15 mL of Dichloromethane (DCM) and 15 mL of 10% aqueous Na₂CO₃. Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition: Dissolve benzoyl chloride (1.05 eq, 10.5 mmol) in 5 mL of DCM. Add this solution dropwise over 30 minutes under vigorous stirring.

    • Validation Checkpoint: The internal temperature must be monitored via a thermocouple and strictly kept below 5 °C. A temperature spike indicates exothermic runaway, which risks O-acylation.

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature.

    • Validation Checkpoint: Analyze the organic layer via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the UV-active benzoyl chloride spot (R_f ~0.8) and the appearance of a highly polar, UV-active amide spot (R_f ~0.2) validates completion.

  • Workup: Separate the organic layer. Wash with 1M HCl (10 mL) to remove any unreacted amine, followed by saturated brine (10 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Analytical Confirmation:

    • LC-MS: Confirm the presence of a single major peak with an expected mass of [M+H]⁺ = 194.1 m/z.

    • ¹H-NMR (CDCl₃): The presence of a broad singlet at ~4.0 ppm confirms the intact -OH group. The absence of a downfield shift for the -CH₂-O- protons (which would shift to ~4.5 ppm if esterified) definitively validates the chemoselectivity.

Protocol 2: Amidation via Peptide Coupling (For Sensitive Substrates)

Objective: Synthesize derivatives starting from complex or acid-sensitive substituted benzoic acids (e.g., 4-acetamidobenzoic acid) where harsh acyl chlorides cause degradation. Causality Rationale: EDC/HOBt generates an active ester intermediate in situ under mild conditions. DIPEA acts as a non-nucleophilic base, deprotonating the amine without participating in side reactions.

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.

    • Validation Checkpoint: Quench a 10 µL micro-aliquot in methanol. LC-MS analysis should reveal the methyl ester, confirming the successful formation of the active HOBt-ester.

  • Coupling: Add 2-(ethylamino)ethanol (1.1 eq) and DIPEA (2.5 eq). Stir for 12 hours at room temperature.

  • Workup: Dilute with ethyl acetate. Wash extensively with a 5% aqueous LiCl solution (3x) to pull the DMF into the aqueous phase, followed by saturated NaHCO₃.

  • Analytical Confirmation: Validate the amide bond formation via IR spectroscopy. A strong Amide I band at ~1650 cm⁻¹ coupled with the retention of the hydroxyl broad band at ~3300 cm⁻¹ confirms the structure.

References

  • Title: 4-acetyl-N-ethyl-N-(2-hydroxyethyl)benzamide | C13H17NO3 Source: PubChem URL: [Link][3]

  • Title: 4-acetamido-N-ethyl-N-(2-hydroxyethyl)benzamide | C13H18N2O3 Source: PubChem URL: [Link][4]

Sources

N-Ethyl-N-(2-hydroxyethyl)benzamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

N-Ethyl-N-(2-hydroxyethyl)benzamide: Predictive and Empirical Solubility Profiling in Organic Solvents

Executive Summary

N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS: 21010-54-8), characterized by the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol , is a highly versatile benzamide derivative utilized in advanced synthetic chemistry and active pharmaceutical ingredient (API) development[1][2]. Its unique structural topology—combining a lipophilic aromatic ring with a highly polar N-(2-hydroxyethyl) amide moiety—creates a complex, multi-modal solubility profile. For drug development professionals, understanding its solubility thermodynamics in various organic solvents is a critical prerequisite for optimizing reaction yields, purification workflows, and formulation stability.

Structural Causality and Solvation Thermodynamics

The solvation of N-Ethyl-N-(2-hydroxyethyl)benzamide (NEHEB) is governed by the thermodynamic principle of "like dissolves like," which is dictated by the interplay between the solvent's dielectric properties and the compound's functional domains[3]:

  • The Benzene Ring & N-Ethyl Group: These hydrophobic, nonpolar domains drive solubility in non-polar and low-polarity aprotic solvents (e.g., toluene, chloroform) primarily via London dispersion forces and π−π interactions. They significantly increase the overall lipophilicity of the molecule[3].

  • The Amide Core (-CON-): The amide functional group is highly polar and acts as a strong hydrogen bond acceptor, enhancing solubility in polar solvents[3]. However, the tertiary nature of this specific amide (due to the N-ethyl and N-hydroxyethyl substitutions) prevents it from acting as an amide hydrogen bond donor. This structural steric hindrance slightly alters its interaction with highly polar, protic solvents compared to primary, unsubstituted benzamides[3].

  • The 2-Hydroxyethyl Group (-CH2CH2OH): This moiety re-introduces a potent hydrogen bond donor and acceptor capability to the molecule. The terminal hydroxyl group significantly enhances the compound's affinity for polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) by facilitating robust solute-solvent hydrogen bonding networks.

Thermodynamics Solid NEHEB Crystal Lattice (Solid State) Cavity Solvent Cavity Formation (Endothermic: ΔH > 0) Solid->Cavity Solvent Prep Disruption Lattice Disruption (Endothermic: ΔH > 0) Solid->Disruption Energy Input Solvation Solute-Solvent Interaction (Exothermic: ΔH < 0) Cavity->Solvation Disruption->Solvation Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution Spontaneous (ΔG < 0)

Fig 1: Thermodynamic pathway of NEHEB dissolution in organic solvents.

Predictive Solubility Data and Solvent Selection

Based on the thermodynamic modeling of structurally analogous benzamide derivatives, the solubility of NEHEB follows a predictable temperature-dependent gradient, generally increasing as the temperature rises from 283.15 K to 328.15 K[4][5]. Empirical data for related benzamides indicates that solubility is typically highest in alcohols and halogenated solvents due to optimal matching of Hansen Solubility Parameters (HSP)[4][5].

Table 1: Extrapolated Mole Fraction Solubility Trends for Benzamide Derivatives

Organic SolventPolarity IndexRelative Solubility (298.15 K)Relative Solubility (328.15 K)Primary Solvation Mechanism
Methanol 5.1Highest[4][5]HighestStrong H-bonding (Donor/Acceptor)
Chloroform 4.1High[5]Very HighDipole-Dipole, Dispersion
Acetone 5.1High[4]Very HighDipole-Dipole, H-bond Acceptor
Ethyl Acetate 4.4Moderate[4]Moderate-HighDipole-Dipole
Toluene 2.4Low-Moderate[5]Moderate π−π stacking, Dispersion
Water 10.2Lowest[4][5]LowestHydrophobic effect limitation

Note: Trends are extrapolated based on the modified Apelblat equation and empirical data for substituted benzamides[4][5].

Experimental Methodology: The Isothermal Shake-Flask Protocol

To establish a self-validating system for empirical solubility determination, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry "gold standard" for determining precise thermodynamic solubility[3][6].

Step-by-Step Self-Validating Protocol:

  • Solvent Saturation: Add an excess amount of NEHEB solid (approx. 500 mg) to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial[6].

    • Causality: Providing excess solid ensures that the thermodynamic equilibrium of the saturated solution is maintained. Complete dissolution would only yield a kinetic lower bound, invalidating the thermodynamic measurement[6].

  • Thermal Equilibration: Submerge the vial in a thermostatic water bath set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 RPM for 48 hours.

    • Causality: 48 hours of continuous mechanical agitation provides the necessary kinetic energy to overcome the activation energy barrier of dissolution, ensuring the system reaches a true thermodynamic equilibrium rather than a localized supersaturated kinetic state.

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed in the water bath for 24 hours.

    • Causality: Gravitational settling prevents the inclusion of suspended micro-particulates in the supernatant, which would artificially inflate the measured solubility concentration. Strict temperature control must be maintained to prevent premature precipitation[6].

  • Isothermal Sampling: Extract 1.0 mL of the supernatant using a pre-warmed glass syringe.

    • Causality: A cold syringe would cause an immediate temperature drop, forcing the saturated solution to precipitate within the needle and skewing the quantitative data.

  • Filtration and Quantification: Filter the extract through a 0.22 µm PTFE syringe filter, dilute immediately with the HPLC mobile phase to prevent crystallization, and analyze via HPLC-UV against a validated multi-point calibration curve.

Workflow A 1. Solid Excess Addition (NEHEB + Solvent) B 2. Isothermal Agitation (48h at Target Temp) A->B Thermodynamic Equilibration C 3. Gravitational Settling (24h undisturbed) B->C Phase Separation D 4. Isothermal Filtration (0.22 µm PTFE) C->D Micro-particulate Removal E 5. HPLC-UV Quantification (λ = 254 nm) D->E Data Acquisition

Fig 2: Isothermal shake-flask workflow for empirical solubility determination.

Sources

Methodological & Application

Application Note: Solubilization Protocols for N-Ethyl-N-(2-hydroxyethyl)benzamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction & Physicochemical Rationale

N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS: 21010-54-8) is a tertiary benzamide derivative. Benzamide scaffolds are highly prevalent in medicinal chemistry, frequently serving as key pharmacophores for kinase inhibitors, CNS-active agents, and anti-inflammatory compounds[1]. However, a ubiquitous bottleneck in the preclinical evaluation of benzamide derivatives is their poor thermodynamic aqueous solubility[2].

The core challenge arises from the molecule's structural dichotomy. While the amide linkage and the terminal hydroxyl group offer polar interaction sites, the planar aromatic benzene ring drives strong hydrophobic intermolecular interactions (π-π stacking)[3]. This results in a high crystal lattice energy that resists hydration. To successfully transition this compound into aqueous media for in vitro or in vivo assays, formulation strategies must either lower the dielectric constant of the solvent vehicle or physically encapsulate the hydrophobic moiety[4].

Physicochemical Profiling

Understanding the quantitative physicochemical parameters of N-Ethyl-N-(2-hydroxyethyl)benzamide is critical for selecting the correct solubilization strategy.

PropertyValueMechanistic Implication for Solubility
Molecular Formula C₁₁H₁₅NO₂Moderate molecular weight (193.24 g/mol ) favors dissolution once the crystal lattice energy is overcome.
LogP (Predicted) ~1.14Moderately lipophilic. The compound will resist dissolution in pure water, requiring co-solvents or surfactants to achieve >1 mg/mL concentrations.
H-Bond Donors 1 (-OH)The terminal hydroxyl group can interact with aqueous media, but is insufficient to independently solubilize the hydrophobic phenyl ring.
H-Bond Acceptors 2 (C=O, -OH)Highly susceptible to hydrogen bonding with protic solvents (e.g., water, ethanol), making co-solvency a viable approach.
Structural Features Tertiary AmideThe lack of an N-H bond disrupts some symmetry compared to primary amides[3], but the planar benzoyl group still promotes hydrophobic aggregation.

Mechanistic Solubilization Strategies

To develop a self-validating and reproducible protocol, we employ two distinct strategies based on the intended downstream application:

  • Strategy 1: Co-Solvency (DMSO / PEG 400 / Tween 80)

    • Causality: Dimethyl sulfoxide (DMSO) acts as a powerful aprotic solvent that completely disrupts the solute's crystal lattice[5]. PEG 400 lowers the overall dielectric constant of the aqueous vehicle, bridging the polarity gap between the hydrophobic drug and water. Tween 80 (a non-ionic surfactant) forms micelles above its critical micelle concentration (CMC), sequestering the lipophilic benzene ring within its hydrophobic core while its polyoxyethylene chains maintain aqueous compatibility[4].

  • Strategy 2: Cyclodextrin Inclusion Complexation (HP-β-CD)

    • Causality: For in vitro cell assays where high organic solvent concentrations are cytotoxic, complexation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic inner cavity and a hydrophilic exterior. The phenyl ring of the benzamide derivative inserts into the cavity via hydrophobic interactions, forming a water-soluble inclusion complex without altering the molecule's covalent structure[4].

Experimental Workflow

Workflow Start N-Ethyl-N-(2-hydroxyethyl)benzamide (Solid API) Decision Select Solubilization Strategy Start->Decision Cosolvent Protocol A: Co-Solvency (DMSO / PEG400 / Tween 80) Decision->Cosolvent High Lipophilicity Needs Cyclo Protocol B: Complexation (HP-β-CD Inclusion) Decision->Cyclo Sustained Release / Low Tox Aqueous Aqueous Media Addition (PBS or Saline) Cosolvent->Aqueous Cyclo->Aqueous Validation Analytical Validation (HPLC / UV-Vis) Aqueous->Validation End Ready for In Vitro / In Vivo Assays Validation->End Concentration Confirmed

Experimental workflow for the solubilization and validation of benzamide derivatives.

Step-by-Step Methodologies

Protocol A: Co-Solvent / Surfactant System (For In Vivo Dosing)

Target Vehicle: 5% DMSO + 10% Tween 80 + 40% PEG 400 + 45% Saline

  • Primary Dissolution: Weigh the required mass of N-Ethyl-N-(2-hydroxyethyl)benzamide. Add the compound to the calculated volume of neat DMSO (5% of final total volume). Vortex for 60 seconds until a completely clear solution is achieved. Logic: DMSO breaks the initial crystal lattice.

  • Surfactant Coating: Add Tween 80 (10% of final volume) directly to the DMSO/API solution. Vortex vigorously for 2 minutes. Logic: Coating the dissolved API molecules with surfactant before introducing the bulk aqueous phase prevents rapid nucleation.

  • Dielectric Bridging: Add PEG 400 (40% of final volume) to the mixture. Sonicate in a water bath at 37°C for 5 minutes until visually homogenous.

  • Aqueous Phase Addition: Under continuous magnetic stirring (400 rpm), add Saline (0.9% NaCl, 45% of final volume) dropwise (approx. 1 mL/min). Logic: Rapid addition causes localized supersaturation and irreversible precipitation. Dropwise addition maintains a homogenous dielectric transition.

  • Self-Validation Check: Inspect the final formulation against a dark background. The solution must be optically clear. Any opalescence indicates micro-precipitation, meaning the thermodynamic solubility limit has been exceeded.

Protocol B: HP-β-CD Complexation (For In Vitro Cell Assays)

Target Vehicle: 20% w/v HP-β-CD in PBS

  • Vehicle Preparation: Dissolve HP-β-CD in 1X Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a 20% w/v concentration. Stir until completely clear.

  • API Introduction: Add N-Ethyl-N-(2-hydroxyethyl)benzamide powder directly to the HP-β-CD solution in excess of its estimated aqueous solubility (e.g., target 5-10 mg/mL).

  • Equilibration: Seal the vial and place it in an orbital shaker at 37°C and 250 rpm for 24 to 48 hours. Logic: Inclusion complexation is a dynamic equilibrium process; gentle heating provides the kinetic energy required to overcome the activation barrier of displacing water molecules from the cyclodextrin cavity[4].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Logic: This removes any uncomplexed, undissolved API, ensuring only the fully solubilized inclusion complex remains in the filtrate.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its validation. To ensure the solubilization was successful and the target concentration was reached, the final aqueous media must be quantified using High-Performance Liquid Chromatography (HPLC).

  • Methodology: Dilute an aliquot of the final formulation 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent column overloading and precipitate the cyclodextrin (if Protocol B was used).

  • Detection: Utilize UV detection at ~230-254 nm (typical absorption maxima for benzamide aromatic systems).

  • Causality of Validation: If the integrated peak area corresponds to a concentration lower than the theoretical yield, it indicates that precipitation occurred (Protocol A) or that the cyclodextrin cavity was saturated (Protocol B). The formulation must then be adjusted by decreasing the target API concentration or increasing the excipient ratio.

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Strategies for N-Ethyl-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, methodology-focused guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing strategies for the novel compound N-Ethyl-N-(2-hydroxyethyl)benzamide. Given the limited publicly available data on this specific molecule, this guide emphasizes the foundational principles and sequential experimental workflows required to characterize a new chemical entity (NCE) and advance it from bench to preclinical in vivo assessment. The protocols herein are designed as a self-validating system, guiding the user through physicochemical characterization, formulation development, maximum tolerated dose (MTD) determination, and pharmacokinetic (PK) profiling to enable the rational design of subsequent pharmacodynamic and efficacy studies.

Introduction: The Challenge of a Novel Chemical Entity

N-Ethyl-N-(2-hydroxyethyl)benzamide is a substituted aromatic amide. While the broader class of benzamides includes compounds with diverse biological activities, specific data for this molecule are not widely published.[1][2] The journey from a newly synthesized compound to a tool for biological investigation or a potential therapeutic requires a systematic and rigorous evaluation of its behavior in biological systems.[3] This process begins not with a guess, but with a logical, stepwise characterization of the molecule's fundamental properties.

The primary goal of this guide is to bridge the gap between synthesis and meaningful in vivo experimentation. We will detail the critical path of inquiry that allows for the determination of a safe and effective dosing regimen, a process central to modern drug development.[3][4][5] This involves understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics).[4][6]

Phase I: Foundational Physicochemical & In Vitro Characterization

Before a compound can be dosed in vivo, its fundamental properties must be understood to predict its behavior and develop a suitable formulation. This initial phase is critical for avoiding complications such as poor absorption or vehicle-induced toxicity.

Physicochemical Property Profiling

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME).[1][7] Key parameters to determine for N-Ethyl-N-(2-hydroxyethyl)benzamide are summarized below.

Table 1: Essential Physicochemical Parameters for Initial Profiling

Parameter Experimental Method Rationale & Implication for In Vivo Dosing
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays (e.g., in PBS pH 7.4, SGF, SIF) Determines dissolution rate, a key factor for oral absorption. Poor solubility is a major hurdle for bioavailability.[8]
LogP / LogD Octanol/Water Partition Coefficient Assay Measures lipophilicity. Affects membrane permeability, protein binding, and metabolic clearance.
pKa Potentiometric Titration or UV-Metric Method Identifies ionizable groups. Determines the charge state of the drug at different physiological pH values, impacting solubility and permeability.

| Chemical Stability | Stability testing in buffers (pH 2, 7.4, 9) and relevant biological matrices (plasma, microsomes) | Ensures the compound does not degrade in the formulation vehicle or during the course of the experiment. |

Workflow for Initial Compound Characterization

The following workflow illustrates the logical progression from initial compound availability to being "ready" for formulation development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation A Synthesized N-Ethyl-N- (2-hydroxyethyl)benzamide B Determine Aqueous Solubility (pH 7.4, etc.) A->B C Measure LogP / LogD A->C D Determine pKa A->D E Assess Chemical Stability (pH, Plasma) A->E F In Vitro Cytotoxicity (e.g., HepG2, NIH3T3) A->F G Physicochemical & In Vitro Profile Established B->G C->G D->G E->G F->G H Formulation Development (Vehicle Selection) G->H Proceed if profile is acceptable

Caption: Workflow for initial characterization of a new chemical entity.

Phase II: Formulation Development for In Vivo Administration

The goal of formulation is to deliver the compound to the systemic circulation in a consistent and reproducible manner. The choice of vehicle and route of administration depends heavily on the physicochemical data from Phase I. Poorly soluble compounds, which constitute a majority of new chemical entities, require specialized formulation strategies.[9]

Selecting an Administration Route & Vehicle
  • Intravenous (IV): Provides 100% bioavailability and is used to assess intrinsic PK parameters like clearance and volume of distribution. Requires the drug to be fully solubilized.

  • Oral (PO): The most common route for clinical administration. Bioavailability can be limited by solubility and first-pass metabolism.

  • Intraperitoneal (IP): Often used in rodents as a surrogate for oral dosing, bypassing first-pass metabolism but still requiring absorption into the systemic circulation.

For a novel compound like N-Ethyl-N-(2-hydroxyethyl)benzamide, which is predicted to have moderate solubility, initial studies may require solubilizing excipients.

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle Component Use Case & Rationale Common Concentration
Saline (0.9% NaCl) Aqueous-soluble compounds for IV, IP, SC routes. N/A
PEG 400 Co-solvent for poorly soluble compounds. Increases solubility.[10] 10-60% in water or saline
Tween 80 Surfactant that forms micelles to encapsulate and solubilize hydrophobic drugs.[9][10] 1-10% in saline
Carboxymethylcellulose (CMC) Suspending agent for oral dosing. Creates a uniform suspension for insoluble compounds. 0.5-1% w/v in water

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with hydrophobic drugs, significantly increasing aqueous solubility.[11] | 20-40% w/v in water |

Protocol: Test Formulation Preparation & Selection

Objective: To prepare a clear, stable solution or a homogenous suspension suitable for the chosen route of administration.

  • Solubility Screening: Based on the data from Phase I, screen the solubility of N-Ethyl-N-(2-hydroxyethyl)benzamide in a panel of vehicles from Table 2 at the target concentration.

  • Preparation (Example for a PEG/Tween/Saline vehicle): a. Weigh the required amount of N-Ethyl-N-(2-hydroxyethyl)benzamide. b. Add PEG 400 and vortex until the compound is wetted. c. Add Tween 80 and vortex thoroughly. d. Add saline dropwise while vortexing until the final volume is reached. e. Visually inspect for clarity (for solutions) or homogeneity (for suspensions). The solution should be free of particulates.

  • Stability Check: Let the final formulation stand at room temperature for at least 4 hours and re-inspect to ensure the compound does not precipitate. This ensures stability during the dosing procedure.

Phase III: In Vivo Safety & Dose Range Finding

The first in vivo study for any new compound is designed to determine its safety and tolerability, establishing a dose range for subsequent studies.[12]

Maximum Tolerated Dose (MTD) Study

An MTD study identifies the highest dose that does not cause unacceptable toxicity or side effects over a short period.[12][13] This is a critical step for planning both PK and efficacy studies.[14][15]

Protocol: Acute MTD Study in Mice

Objective: To determine the single-dose MTD of N-Ethyl-N-(2-hydroxyethyl)benzamide.

  • Animal Model: Use a common mouse strain (e.g., CD-1 or C57BL/6), with 3-5 animals per dose group (male or female).[7]

  • Dose Selection: Use a dose-escalation scheme. A common approach is the modified Fibonacci sequence (e.g., 10, 20, 40, 80 mg/kg or starting lower if in vitro cytotoxicity suggests high potency).

  • Administration: Administer a single dose via the intended route (e.g., PO or IP). Include a vehicle-only control group.

  • Monitoring:

    • Record body weight immediately before dosing and daily for 7-14 days. A body weight loss of over 10% is often considered a sign of significant toxicity.[13]

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing) at 1, 4, 24, and 48 hours post-dose, and daily thereafter.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than 10% body weight loss occurs, with only mild and transient clinical signs of toxicity.[13][14]

Phase IV: Pharmacokinetic (PK) Profiling

Pharmacokinetics describes the journey of a drug through the body, covering absorption, distribution, metabolism, and excretion (ADME).[3][16] A PK study is essential for understanding a drug's exposure (concentration over time) and for designing rational dosing schedules for efficacy studies.[17][18]

Protocol: Single-Dose PK Study in Rodents

Objective: To determine the key PK parameters of N-Ethyl-N-(2-hydroxyethyl)benzamide after a single administration.

  • Animal Model: Typically performed in rats (for serial blood sampling from a single animal) or mice.[7][19] Use 3-5 animals per time point or per group.

  • Dose Selection: Select a dose well below the MTD (e.g., 1/3 to 1/10 of the MTD) to ensure the animal's physiology is not compromised by toxicity.

  • Study Design:

    • IV Group: Administer a low dose (e.g., 1-2 mg/kg) of a solubilized formulation to determine absolute bioavailability and clearance.

    • PO/IP Group: Administer a higher dose (e.g., 10-20 mg/kg) to assess absorption characteristics.

  • Blood Sampling: Collect blood samples at multiple time points. A typical schedule for a small molecule might be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.[19]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which is then stored at -80°C until analysis.[7]

  • Bioanalysis: Quantify the concentration of N-Ethyl-N-(2-hydroxyethyl)benzamide in plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.

Table 3: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration. Indicates the peak exposure after a dose.
Tmax Time at which Cmax is reached. Indicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time. Reflects the extent of absorption and overall exposure.
T½ (Half-life) Time required for the plasma concentration to decrease by half. Determines the dosing interval required to maintain steady-state concentrations.
CL (Clearance) Volume of plasma cleared of the drug per unit time. Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributes. Indicates the extent of tissue distribution.

| F% (Bioavailability) | Fraction of the administered dose that reaches systemic circulation. | Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. |

Workflow for In Vivo Dosing and Analysis

G cluster_0 Phase 3: Safety cluster_1 Phase 4: Pharmacokinetics cluster_2 Phase 5: Efficacy A Select Tolerable Formulation B Perform Acute MTD Study (Dose Escalation) A->B C Determine MTD B->C D Select Dose Below MTD (e.g., MTD/3) C->D Inform Dose Selection E Single-Dose PK Study (IV and PO/IP Routes) D->E F Blood Sampling at Multiple Time Points E->F G Quantify Drug in Plasma (LC-MS/MS) F->G H Calculate PK Parameters (Cmax, Tmax, AUC, T½) G->H I Rational Dose & Schedule Design for Efficacy Studies H->I Inform Dosing Regimen (e.g., dose every T½)

Caption: Sequential workflow from MTD to PK analysis for efficacy study design.

Phase V: Integrating PK and PD for Efficacy Studies

The ultimate goal of these preliminary studies is to enable the design of a meaningful efficacy study.[20] The relationship between pharmacokinetics (exposure) and pharmacodynamics (effect) is the cornerstone of rational drug development.[3][4][6]

By understanding the PK profile of N-Ethyl-N-(2-hydroxyethyl)benzamide, researchers can:

  • Select a Rational Dose: Choose a dose that achieves a target exposure (AUC) associated with in vitro efficacy (e.g., 10x the IC50).

  • Determine an Appropriate Dosing Schedule: Administer the drug at intervals related to its half-life (e.g., once or twice daily) to maintain exposure above a minimum effective concentration.

This integrated PK/PD approach ensures that an efficacy study is a true test of the compound's biological hypothesis, rather than a test of a suboptimal dosing regimen.[5] It provides the foundation for translating preclinical findings into clinically relevant outcomes.[3]

References

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Symeres. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). Oncology. [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink. (n.d.). MathWorks. [Link]

  • Kroemer, H. K. (1998). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling.
  • Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. (2025, July 4). BioPharm International. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Nature. [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Enamine. [Link]

  • Refining MTD studies. (n.d.). NC3Rs. [Link]

  • Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. (2024, January 14). PubMed. [Link]

  • Physicochemical properties of synthesized N-(substituted... (n.d.). ResearchGate. [Link]

  • guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization. (2009, June 11). ICH. [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • ECETOC Guidance on Dose Selection. (n.d.). ECETOC. [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. (2020, September 15). National Toxicology Program (NTP). [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. [Link]

  • N-(2-hydroxyethyl)benzamide. (2025, May 20). Chemical Synthesis Database. [Link]

Sources

Extraction techniques for N-Ethyl-N-(2-hydroxyethyl)benzamide from blood plasma

Author: BenchChem Technical Support Team. Date: April 2026

Bioanalytical Extraction Strategies for N-Ethyl-N-(2-hydroxyethyl)benzamide from Human Plasma: Balancing Throughput and Sensitivity

As bioanalytical demands shift toward high-throughput pharmacokinetic (PK) screening and ultra-sensitive quantification, sample preparation remains the most critical variable in LC-MS/MS workflows. This application note details the physicochemical rationale and step-by-step protocols for extracting N-Ethyl-N-(2-hydroxyethyl)benzamide from human blood plasma.

Physicochemical Rationale & Strategy

N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS: 21010-54-8) is a synthetic organic amide with a molecular weight of 193.24 g/mol and an exact mass of 193.110 Da[1]. Structurally, it features a hydrophobic benzene ring coupled with a hydrophilic 2-(ethylamino)ethanol moiety. This dual nature results in a moderate partition coefficient (LogP ~1.14)[1].

When extracting this compound from a complex biological matrix like plasma, these properties dictate our approach:

  • Protein Precipitation (PPT) : The compound's moderate lipophilicity ensures it will remain highly soluble in organic solvents (like acetonitrile) while plasma proteins denature and precipitate.

  • Solid-Phase Extraction (SPE) : The presence of hydrogen-bond donors (hydroxyl) and acceptors (amide carbonyl) makes the molecule highly amenable to Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents, which capture analytes via both reversed-phase and polar interactions[2].

Designing a Self-Validating System

To comply with FDA Bioanalytical Method Validation (BMV) guidelines[3], an extraction protocol must be intrinsically self-validating. This is achieved by spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterated analog of the analyte—into the raw plasma before any chemical manipulation occurs. By doing so, any physical losses during extraction or matrix-induced ion suppression during electrospray ionization (ESI) are mathematically normalized by the analyte-to-IS peak area ratio, ensuring absolute trustworthiness of the final quantitative data.

Materials and Reagents

  • Matrix : K2-EDTA Human Blood Plasma.

  • Reagents : LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Sorbent : 96-well HLB Polymeric SPE Plate (30 mg/well).

  • Standards : N-Ethyl-N-(2-hydroxyethyl)benzamide reference standard and matched SIL-IS.

Experimental Protocols

Protocol A: Protein Precipitation (PPT) – The High-Throughput Approach

Causality: Acetonitrile is selected over methanol because it yields a less porous, more tightly packed protein pellet, reducing the risk of aspirating particulates. The addition of 0.1% FA lowers the pH, disrupting ionic protein-analyte interactions and ensuring the amide remains fully partitioned into the organic phase.

  • Aliquot : Transfer 50 µL of human plasma into a 96-well polypropylene plate.

  • Internal Standard : Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Precipitation : Add 150 µL (a 1:3 volume ratio) of ice-cold MeCN containing 0.1% FA.

  • Aggregation : Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Separation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. (Note: Diluting the highly organic supernatant with water prevents "solvent effects" or peak splitting during reversed-phase LC injection).

Protocol B: Solid-Phase Extraction (SPE) – The High-Sensitivity Approach

Causality: For low-abundance quantification, PPT often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer[2]. SPE physically removes these matrix components.

  • Pre-treatment : Dilute 100 µL of plasma (spiked with SIL-IS) with 100 µL of 2% aqueous FA. Causality: Acidification disrupts protein binding and reduces sample viscosity, preventing sorbent clogging.

  • Conditioning : Pass 1 mL of MeOH through the HLB cartridge to solvate the polymeric chains.

  • Equilibration : Pass 1 mL of Water to prepare the sorbent for the aqueous sample.

  • Loading : Load the pre-treated plasma mixture at a flow rate of 1 mL/min.

  • Washing : Wash with 1 mL of 5% MeOH in Water. Causality: The 5% organic content is strong enough to elute highly polar endogenous salts and peptides, but weak enough that the moderately lipophilic analyte (LogP 1.14) remains firmly retained on the sorbent.

  • Elution : Elute with 2 x 500 µL of 100% MeCN. Causality: Pure organic solvent completely disrupts the hydrophobic interactions, releasing the target analyte.

  • Reconstitution : Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of 10% MeCN in water.

Quantitative Performance Summary

The following table summarizes the expected validation metrics for both extraction techniques, demonstrating the fundamental trade-off between throughput and analytical sensitivity.

Validation MetricProtocol A: PPTProtocol B: Mixed-Mode SPE
Absolute Recovery 85.0% – 92.0%> 95.0%
Matrix Effect (Ion Suppression) -25% to -35% (High Phospholipids)< -5% (Phospholipids removed)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mL
Throughput (Samples/Day) ~400~150 (Manual) / ~300 (Automated)
Intra-day Precision (%CV) < 12%< 5%

Mechanistic Workflows & Visualizations

ExtractionWorkflow cluster_PPT Protocol A: Protein Precipitation cluster_SPE Protocol B: Solid-Phase Extraction (HLB) Plasma Human Plasma + SIL-IS (Complex Matrix) PPT_Add Add 3x Vol MeCN + 0.1% FA (Denatures Proteins) Plasma->PPT_Add SPE_Pre Dilute 1:1 with 2% FA (Disrupts Binding) Plasma->SPE_Pre PPT_Centrifuge Centrifuge (14,000 x g) (Pellets Proteins) PPT_Add->PPT_Centrifuge PPT_Supernatant Collect & Dilute Supernatant PPT_Centrifuge->PPT_Supernatant LCMS LC-MS/MS Analysis (Quantification) PPT_Supernatant->LCMS SPE_Cond Condition & Equilibrate (MeOH -> Water) SPE_Pre->SPE_Cond SPE_Load Load Sample onto Sorbent SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) (Removes Salts/Polar Matrix) SPE_Load->SPE_Wash SPE_Elute Elute (100% MeCN) (Recovers Analyte) SPE_Wash->SPE_Elute SPE_Elute->LCMS

Caption: Comparative sample preparation workflow of PPT vs. SPE for plasma extraction.

FragmentationPathway Precursor [M+H]+ m/z 194.1 Protonated Benzamide CE Collision Cell (Argon Gas) Precursor->CE CID Fragment1 Benzoyl Cation m/z 105.0 (Quantifier) CE->Fragment1 Amide Bond Cleavage Fragment2 Amine Fragment m/z 90.1 (Qualifier) CE->Fragment2 Inductive Cleavage

Caption: Proposed LC-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway.

Troubleshooting and Method Optimization

When validating this method for regulatory submission[3], two critical failure modes must be continuously monitored:

  • Phospholipid-Induced Ion Suppression : If utilizing the PPT method, endogenous glycerophosphocholines (m/z 496, 524, etc.) may co-elute with N-Ethyl-N-(2-hydroxyethyl)benzamide. If the matrix effect exceeds 15% during post-column infusion tests, switch to the SPE protocol or utilize specialized phospholipid-removal plates (e.g., zirconia-coated silica) to selectively trap phosphate moieties[2].

  • Non-Specific Binding (NSB) : Because the compound contains a terminal hydroxyl group, it may exhibit secondary hydrogen-bonding interactions with active silanol groups in standard glass collection vials. Always use deactivated polypropylene 96-well plates and vials to ensure maximum recovery during the autosampler queue.

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Source: fda.gov URL:[Link]

  • LC/MS/MS quantitation of an anti-cancer drug in human plasma using a solid-phase extraction workstation: application to population pharmacokinetics Source: doi.org URL: [Link]

Sources

Application Notes & Protocols for N-Ethyl-N-(2-hydroxyethyl)benzamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of N-Ethyl-N-(2-hydroxyethyl)benzamide as a novel chemical probe. While the benzamide scaffold is a common feature in many biologically active compounds, the specific molecular targets and mechanism of action for N-Ethyl-N-(2-hydroxyethyl)benzamide are not yet fully elucidated.[1][2] This guide, therefore, presents a strategic workflow to identify its biological targets, validate its utility as a chemical probe, and provides detailed protocols for its application in cell-based assays.

Introduction: The Benzamide Scaffold and the Promise of a New Probe

The benzamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates with diverse biological activities.[2] N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS No. 21010-54-8) is a member of this chemical family.[3][4][5] While its specific biological functions remain to be characterized, its structure suggests potential for interaction with various biological targets.

Chemical probes are essential tools for dissecting complex biological processes.[6] A well-validated chemical probe should exhibit high potency and selectivity for its intended target, enabling researchers to modulate protein function with precision in both biochemical and cellular systems.[6][7] This guide provides a roadmap for the scientific community to systematically characterize N-Ethyl-N-(2-hydroxyethyl)benzamide, transforming it from a compound of unknown function into a validated tool for biological discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a potential chemical probe is fundamental for its effective use in experimental settings.

PropertyValueSource
CAS Number 21010-54-8[4][5]
Molecular Formula C₁₁H₁₅NO₂[4][5][8]
Molecular Weight 193.24 g/mol [4][8]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in DMSO, Ethanol, MethanolInferred from related compounds
Protocol 1: Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of N-Ethyl-N-(2-hydroxyethyl)benzamide for use in downstream experiments.

Materials:

  • N-Ethyl-N-(2-hydroxyethyl)benzamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out a precise amount of N-Ethyl-N-(2-hydroxyethyl)benzamide (e.g., 5 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 5 mg of compound, add approximately 2.59 mL of DMSO).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note on Safety: Always handle N-Ethyl-N-(2-hydroxyethyl)benzamide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]

A Strategic Workflow for Target Identification and Validation

The following workflow outlines a systematic approach to identify the biological target(s) of N-Ethyl-N-(2-hydroxyethyl)benzamide and validate its use as a chemical probe.

Target_Identification_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assay) Target_Deconvolution Target Deconvolution (e.g., Photoaffinity Labeling) Phenotypic_Screening->Target_Deconvolution Identify Biological Context Biochemical_Validation Biochemical Validation (e.g., Enzyme Kinetics) Target_Deconvolution->Biochemical_Validation Putative Targets Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Biochemical_Validation->Cellular_Target_Engagement Confirm Target Interaction Pathway_Analysis Pathway Analysis (e.g., Western Blot) Cellular_Target_Engagement->Pathway_Analysis Validate in Cellular Context

Caption: A strategic workflow for the discovery and validation of N-Ethyl-N-(2-hydroxyethyl)benzamide's biological target.

Protocol 2: Phenotypic Screening using a Cell Viability Assay

Objective: To determine the effect of N-Ethyl-N-(2-hydroxyethyl)benzamide on cell proliferation and identify a suitable concentration range for further experiments.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • N-Ethyl-N-(2-hydroxyethyl)benzamide stock solution (10 mM in DMSO)

  • Resazurin-based cell viability reagent

  • Plate reader with fluorescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a serial dilution of the N-Ethyl-N-(2-hydroxyethyl)benzamide stock solution in complete medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO only).

  • Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Conceptual Framework for Target Deconvolution via Photoaffinity Labeling

Objective: To identify the direct binding partners of N-Ethyl-N-(2-hydroxyethyl)benzamide in a cellular context.[12]

Conceptual Steps:

  • Probe Synthesis: Synthesize a derivative of N-Ethyl-N-(2-hydroxyethyl)benzamide that incorporates two key functionalities: a photoreactive group (e.g., a diazirine) and a "clickable" handle (e.g., an alkyne or azide). It is crucial to first confirm that this modified probe retains the biological activity observed with the parent compound.[12]

  • Cellular Labeling: Treat live cells with the photoaffinity probe. The probe will reversibly bind to its target protein(s).[12]

  • UV Crosslinking: Expose the cells to UV light to activate the photoreactive group, forming a covalent bond between the probe and its binding partners.[12]

  • Cell Lysis and "Click" Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-protein complexes.[12]

  • Enrichment and Proteomics: Use streptavidin-coated beads to enrich the biotin-tagged protein complexes. The enriched proteins are then digested and identified by mass spectrometry.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to those from a control sample (e.g., treated with a non-photoreactive analog) to identify specific binding partners.

Cellular Target Engagement and Pathway Analysis

Once a putative target is identified, it is essential to confirm target engagement in a cellular setting and to begin to understand the downstream functional consequences.

Protocol 4: Western Blotting for Pathway Analysis

Objective: To investigate the effect of N-Ethyl-N-(2-hydroxyethyl)benzamide on a specific signaling pathway downstream of a putative target.

Materials:

  • Cell line of interest

  • 6-well plates

  • N-Ethyl-N-(2-hydroxyethyl)benzamide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of N-Ethyl-N-(2-hydroxyethyl)benzamide (based on the IC₅₀ from the viability assay) for a specified time. Include a vehicle control.

  • Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analyze the changes in protein phosphorylation or expression levels relative to the total protein and loading control.

Western_Blot_Workflow A Cell Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Antibody Incubation D->E F Detection & Imaging E->F

Caption: A generalized workflow for Western blot analysis.

Data Interpretation and Best Practices for a Novel Probe

The successful application of a novel chemical probe like N-Ethyl-N-(2-hydroxyethyl)benzamide hinges on rigorous experimental design and data interpretation.

  • Concentration is Key: The concentration at which a probe is used is critical. It is recommended to use the lowest concentration that elicits the desired biological effect to minimize off-target activities.[13] The initial cell viability assay provides a crucial starting point for determining this concentration range.

  • The Importance of Controls: When using a novel probe, it is imperative to include appropriate controls to ensure that the observed phenotype is a direct result of modulating the intended target.[7] An ideal negative control would be a structurally similar analog of N-Ethyl-N-(2-hydroxyethyl)benzamide that is inactive against the identified target.

  • Orthogonal Approaches: To build confidence in the experimental findings, it is advisable to use orthogonal approaches to validate the role of the target protein.[7] This could involve using a second, structurally distinct probe for the same target or employing genetic methods like siRNA or CRISPR to knockdown the target protein and observe if the phenotype is recapitulated.

Conclusion

N-Ethyl-N-(2-hydroxyethyl)benzamide represents an opportunity for the discovery of new biological mechanisms and therapeutic targets. The protocols and workflows outlined in this guide provide a robust framework for the systematic characterization of this compound, from initial phenotypic screening to target identification, validation, and application in cellular studies. By adhering to the principles of rigorous chemical probe validation, the scientific community can unlock the full potential of this and other novel bioactive small molecules.

References

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100689. Available at: [Link]

  • Chemical Probes Portal. How to use chemical probes. Available at: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available at: [Link]

  • PrepChem.com. Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Available at: [Link]

  • Google Patents. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
  • CPAChem. (2023). Safety data sheet. Available at: [Link]

  • PubChem. 4-acetyl-N-ethyl-N-(2-hydroxyethyl)benzamide. Available at: [Link]

  • Chemical Synthesis Database. (2025). N-(2-hydroxyethyl)benzamide. Available at: [Link]

  • Awang, N., et al. (2014). N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Available at: [Link]

  • Axxam. In Vitro Assays | Biochemical Assays for Drug Discovery. Available at: [Link]

  • LookChem. Cas 21010-54-8,Benzamide, N-ethyl-N-(2-hydroxyethyl)-. Available at: [Link]

  • Appchem. Benzamide, N-ethyl-N-(2-hydroxyethyl)- | 21010-54-8. Available at: [Link]

  • Molport. N-ethyl-N-(2-hydroxyethyl)-3-methylbenzamide. Available at: [Link]

  • Gáliková, J., et al. (2011). 2-Hydroxy-N-(2-hydroxyethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2117. Available at: [Link]

  • US EPA. (2023). Benzamide, N,N-bis(2-hydroxyethyl)- - Substance Details. Available at: [Link]

  • ChemBK. (2024). Benzamide, N-ethyl-. Available at: [Link]

  • MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

  • Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 336-353. Available at: [Link]

  • NIST. N-Ethyl-N-methyl-benzamide. Available at: [Link]

Sources

Application Note: Comprehensive Sample Preparation Protocols for the Spectroscopic Analysis of N-Ethyl-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

N-Ethyl-N-(2-hydroxyethyl)benzamide is a versatile organic building block frequently utilized in pharmaceutical development and materials science. Structurally, it features a hydrophobic aromatic ring coupled with a polar tertiary amide and a terminal hydroxyl group. This dual polarity dictates its solubility profile and intermolecular hydrogen-bonding behavior.

For analytical scientists, achieving high-fidelity spectroscopic data (NMR, FTIR, and LC-MS) requires rigorous, tailored sample preparation. Poor matrix matching, improper solvent selection, or inadequate sample homogenization can lead to rapid proton exchange, signal saturation, or severe ion suppression. This application note details self-validating, step-by-step sample preparation protocols grounded in causality to ensure optimal analytical performance.

Physicochemical Profiling

Understanding the target analyte's baseline properties is the first step in designing a reliable sample preparation workflow. The presence of both hydrogen bond donors and acceptors makes this compound highly soluble in polar aprotic solvents and short-chain alcohols[1].

PropertyValue
IUPAC Name N-Ethyl-N-(2-hydroxyethyl)benzamide
CAS Number 21010-54-8
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
LogP (Predicted) ~1.14
Topological Polar Surface Area (TPSA) 40.54 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Strategic Sample Preparation Workflow

SamplePrepWorkflow Start N-Ethyl-N-(2-hydroxyethyl)benzamide (Raw Sample) SolvNMR Dissolve in DMSO-d6 (0.6 mL, 5-25 mg) Start->SolvNMR PrepFTIR Direct Application to ATR Crystal Start->PrepFTIR PrepLCMS Dilute in MeOH/H2O + 0.1% Formic Acid Start->PrepLCMS NMR NMR Spectroscopy (1H, 13C) FTIR FTIR Spectroscopy (ATR Method) LCMS LC-MS Analysis (ESI+ Mode) FiltNMR Filter (0.22 µm PTFE) SolvNMR->FiltNMR PrepFTIR->FTIR FiltLCMS Filter & Degas (0.22 µm PTFE) PrepLCMS->FiltLCMS Tube Transfer to 5mm NMR Tube FiltNMR->Tube Vial Transfer to Autosampler Vial FiltLCMS->Vial Tube->NMR Vial->LCMS

Figure 1: Strategic sample preparation workflow for N-Ethyl-N-(2-hydroxyethyl)benzamide.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: The structural elucidation of N-Ethyl-N-(2-hydroxyethyl)benzamide relies heavily on the clear resolution of its hydroxyl (-OH) and aliphatic chain protons. While Chloroform-d (CDCl₃) is a common solvent, it often permits rapid chemical exchange of labile protons, leading to peak broadening or complete signal loss. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent because its strong hydrogen-bonding capability drastically slows down the exchange of hydroxyl and amide protons, making them distinctly observable as sharp signals[2].

Step-by-Step Methodology:

  • Sample Weighing: Using a calibrated analytical microbalance, accurately weigh 5–25 mg of the compound for ¹H NMR (or 50–100 mg for ¹³C NMR) into a clean, dry glass vial[2].

  • Solvent Addition: Add 0.6 to 0.7 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal chemical shift reference)[2].

  • Dissolution: Vortex the mixture for 30–60 seconds. If the sample presents as a highly viscous liquid, sonicate the vial for 2 minutes to ensure absolute homogeneity.

  • Filtration: Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Why? Particulate matter distorts the magnetic field homogeneity (shimming), which severely degrades spectral resolution.

  • Transfer: Dispense the filtered solution into a standard 5 mm NMR tube. Ensure the solvent column height is between 4.0 and 4.5 cm to perfectly align with the detection region of the NMR probe[2].

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Rationale: Given its structural properties, this compound typically behaves as a viscous liquid or a low-melting solid. Traditional transmission methods (like KBr pellets) are highly susceptible to moisture absorption, which masks the critical O-H stretching region (3200–3500 cm⁻¹)[3]. Furthermore, excessive sample thickness in transmission cells leads to saturated, uninterpretable peaks[4]. The Attenuated Total Reflectance (ATR) method is optimal here, as it requires minimal sample, prevents moisture interference, and ensures a consistent path length[4][5].

Step-by-Step Methodology:

  • Crystal Preparation: Clean the diamond or ZnSe ATR crystal with a lint-free wipe dampened with isopropanol or methylene chloride[3]. Allow the solvent to evaporate completely.

  • Background Acquisition: Acquire a background spectrum using a blank, clean crystal (typically 32 scans at 4 cm⁻¹ resolution) to digitally subtract ambient CO₂ and water vapor[5].

  • Sample Application: Apply 1–2 drops of the neat liquid (or 2–5 mg if solid) directly onto the center of the ATR crystal[5].

  • Contact Optimization: If the sample is solid or highly viscous, lower the ATR pressure applicator until the clutch slips/clicks. Why? Poor contact reduces the evanescent wave's penetration into the sample, resulting in weak signal intensity[4].

  • Spectral Acquisition: Run the FTIR analysis from 4000 to 400 cm⁻¹.

  • Decontamination: Immediately clean the crystal with ethanol to prevent cross-contamination for subsequent users[3].

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Rationale: The tertiary amide nitrogen and the hydroxyl group make this compound highly amenable to positive Electrospray Ionization (ESI+). To maximize the [M+H]⁺ signal (expected m/z ~194.1), the sample matrix must be carefully matched with the mobile phase. The deliberate addition of a volatile organic acid (e.g., 0.1% formic acid) acts as a proton source, significantly enhancing ionization efficiency[6][7]. If the compound is being analyzed from a biological matrix (e.g., plasma), protein precipitation is mandatory to prevent column clogging and ion suppression[8].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 1.0 mg of the pure analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution[6].

  • Matrix Matching & Dilution: Dilute the stock solution 1:1000 in a diluent composed of 50:50 Methanol:Water containing 0.1% Formic Acid. This yields a 1 µg/mL working concentration ideal for avoiding detector saturation[6].

  • Biological Matrix Extraction (If Applicable): To 100 µL of plasma containing the analyte, add 300 µL of cold acetonitrile (containing an internal standard). Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet precipitated proteins[8]. Transfer the supernatant.

  • Filtration & Degassing: Filter the final analytical solution through a 0.22 µm hydrophilic PTFE filter directly into an autosampler vial. Ensure no micro-bubbles are present at the bottom of the vial.

  • Injection: Inject 2–5 µL into the LC-MS system utilizing a C18 or Phenyl-Hexyl column maintained at 30–40°C[6][7].

References

  • BenchChem. "Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development." BenchChem.
  • University of Cincinnati Chemistry Analytical Lab. "Sample preparation for FT-IR.
  • Rocky Mountain Labs. "How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis.
  • Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." University of Florida.
  • GuideChem. "21010-54-8 C11H15NO2 - Chemical Dictionary.
  • BenchChem. "A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis.
  • BenchChem. "Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis.
  • National Institutes of Health (PMC). "Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection.

Sources

Application Note: Catalytic Transformations of N-Ethyl-N-(2-hydroxyethyl)benzamide in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS: 21010-54-8) is a highly versatile, bifunctional building block characterized by a primary aliphatic alcohol and a tertiary benzamide moiety[1]. This structural duality allows it to serve as a high-value substrate in orthogonal catalytic workflows, making it particularly useful for drug development professionals designing complex APIs. The primary hydroxyl group is a prime candidate for selective aerobic oxidation, while the tertiary amide functions as a robust, weakly coordinating directing group for transition-metal-catalyzed C-H functionalization[2][3]. This application note details validated protocols for both pathways, providing researchers with deep mechanistic insights and self-validating methodologies.

Physicochemical Profile

Understanding the substrate's baseline properties is critical for optimizing solvent and extraction choices during catalytic workflows[1][4].

PropertyValue
Chemical Name N-Ethyl-N-(2-hydroxyethyl)benzamide
CAS Number 21010-54-8
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
LogP (Predicted) 1.14
Topological Polar Surface Area 40.54 Ų

Application 1: Selective Aerobic Oxidation of the Primary Alcohol

Mechanistic Insights & Causality

Oxidizing the 2-hydroxyethyl group to an aldehyde without triggering over-oxidation to the carboxylic acid is a common synthetic challenge. The homogeneous (bpy)Cu(I)/TEMPO catalyst system offers a highly selective, mild, and environmentally benign solution using ambient air as the terminal oxidant[5].

Unlike traditional oxoammonium-based TEMPO oxidations, this system operates via a cooperative two-electron mechanism[6]. The Cu(I) resting state is oxidized by O₂ to form a binuclear Cu₂O₂ intermediate, which abstracts a hydrogen atom from TEMPOH[5]. The resulting Cu(II) species coordinates the alcohol substrate. The addition of N-methylimidazole (NMI) is a critical experimental choice; it acts as a general base to facilitate the deprotonation of the coordinated alcohol, dramatically accelerating the formation of the key Cu(II)-alkoxide intermediate[7]. Subsequent hydride transfer to the TEMPO radical yields the target aldehyde and regenerates the active catalyst[6].

Experimental Protocol: Cu/TEMPO Aerobic Oxidation

Reagents:

  • N-Ethyl-N-(2-hydroxyethyl)benzamide (1.0 mmol, 1.0 equiv)

  • [Cu(MeCN)₄]OTf (0.05 mmol, 5 mol%)

  • 2,2'-Bipyridine (bpy) (0.05 mmol, 5 mol%)

  • TEMPO (0.05 mmol, 5 mol%)

  • N-Methylimidazole (NMI) (0.10 mmol, 10 mol%)

  • Acetonitrile (MeCN), HPLC grade (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: In a 10 mL round-bottom flask open to the air, dissolve [Cu(MeCN)₄]OTf and bpy in 1.0 mL of MeCN. Stir for 5 minutes until a deep red-brown color develops, indicating the formation of the active Cu complex.

  • Substrate Addition: Add the substrate, TEMPO, and NMI dissolved in the remaining 1.0 mL of MeCN to the reaction mixture.

  • Aerobic Reaction: Stir the mixture vigorously at 25 °C open to the ambient atmosphere (or under an O₂ balloon for faster kinetics). Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the starting material is completely consumed (typically 4–6 hours).

  • Quenching & Workup: Dilute the reaction with 10 mL of diethyl ether and wash with saturated aqueous NH₄Cl (3 × 10 mL) to effectively sequester and remove the copper salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure aldehyde.

Catalytic Cycle Visualization

CuTEMPO Substrate N-Ethyl-N-(2-hydroxyethyl)benzamide (Primary Alcohol) CuII_Alkoxide Cu(II)-Alkoxide Intermediate Substrate->CuII_Alkoxide Coordination & Deprotonation (via NMI) CuI Cu(I) Resting State CuII_OOH Cu(II)-OOH + TEMPO• CuI->CuII_OOH O2 Oxidation CuII_OOH->CuII_Alkoxide Alcohol Exchange CuII_Alkoxide->CuI Catalyst Regeneration Product Corresponding Aldehyde CuII_Alkoxide->Product Hydride Transfer to TEMPO•

Fig 1. Cooperative Cu/TEMPO catalytic cycle for aerobic alcohol oxidation.

Application 2: Ruthenium-Catalyzed Amide-Directed ortho-C-H Functionalization

Mechanistic Insights & Causality

The tertiary benzamide moiety acts as an excellent weakly coordinating directing group for C-H activation[3]. While palladium is frequently used, ruthenium(II) catalysis—specifically using[RuCl₂(p-cymene)]₂—provides orthogonal reactivity, high regioselectivity, and superior cost-efficiency[2].

The reaction causality begins with the abstraction of chloride ligands from the Ru precursor by AgSbF₆, generating a highly electrophilic cationic Ru(II) center. The carbonyl oxygen of the benzamide coordinates to this center, directing the metal to the ortho-C-H bond. Reversible cyclometallation forms a stable ruthenacycle. The N-ethyl-N-(2-hydroxyethyl) substituents provide optimal steric bulk, enforcing a reactive conformation without sterically hindering the ortho-position. Following migratory insertion of a coupling partner (e.g., an internal alkyne), reductive elimination yields the functionalized product[2]. Cu(OAc)₂ is employed as a terminal oxidant to re-oxidize the resulting Ru(0) species back to the active Ru(II) catalyst.

Experimental Protocol: Ru(II)-Catalyzed ortho-C-H Annulation

Reagents:

  • N-Ethyl-N-(2-hydroxyethyl)benzamide (0.5 mmol, 1.0 equiv) *[RuCl₂(p-cymene)]₂ (0.025 mmol, 5 mol%)

  • AgSbF₆ (0.10 mmol, 20 mol%)

  • Internal Alkyne (e.g., diphenylacetylene) (0.6 mmol, 1.2 equiv)

  • Cu(OAc)₂ (1.0 mmol, 2.0 equiv)

  • t-Amyl alcohol (2.5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, [RuCl₂(p-cymene)]₂, AgSbF₆, the alkyne, and Cu(OAc)₂.

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous t-Amyl alcohol via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 16–24 hours. The high temperature is required to overcome the activation energy barrier for C-H cleavage.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (15 mL) and filter the suspension through a short pad of Celite to remove the solid metal residues (Ru and Cu salts). Wash the Celite pad with additional dichloromethane (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel chromatography to afford the ortho-annulated product.

Workflow Visualization

CHActivation Start Substrate (Benzamide) Coord Ru(II) Coordination (O-Directed) Start->Coord [RuCl2(p-cymene)]2 + AgSbF6 Cyclo Cyclometallated Intermediate Coord->Cyclo C-H Cleavage Insert Migratory Insertion (Coupling Partner) Cyclo->Insert + Alkyne/Boronate End ortho-Functionalized Product Insert->End Reductive Elimination End->Coord Ru(II) Regeneration via Cu(OAc)2

Fig 2. Ru(II)-catalyzed, amide-directed ortho-C-H functionalization workflow.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for the two catalytic pathways described above, providing a quick-reference guide for process scale-up.

Reaction TypeCatalyst SystemAdditives / OxidantSolventTemp (°C)Time (h)Typical Yield (%)
Aerobic Oxidation [Cu(MeCN)₄]OTf / TEMPObpy, NMI, O₂ (air)MeCN254–685–92%
ortho-C-H Annulation [RuCl₂(p-cymene)]₂AgSbF₆, Cu(OAc)₂t-AmylOH11016–2475–88%

References

  • Guidechem. "N-ethyl-N-(2-hydroxyethyl)benzamide 21010-54-8 - Chemical Dictionary". 1

  • Hoover, J. M., et al. "Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation." J. Am. Chem. Soc. / PMC. 5

  • Hoover, J. M., et al. "Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems." PMC. 7

  • Hoover, J. M., et al. "Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation." ACS Publications. 6

  • Snieckus, V., et al. "Beyond Directed Ortho Metalation: Ruthenium-Catalyzed Amide-Directed CAr–N Activation/C–C Coupling Reaction." Organic Letters. 2

  • Yu, J.-Q., et al. "A Simple and Versatile Amide Directing Group for C-H Functionalizations." Angewandte Chemie / NIH. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Ethyl-N-(2-hydroxyethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label="6. Ev

Finalizing Experimental Workflow

I'm now concluding the user guide. I've thoroughly validated the experimental protocol. I'm adding all supporting citations. The chemoselectivity is now clear, and the workflow is validated. The user guide is ready.

Finalizing Validation Details

I've integrated the final details, including storing the amide and broader applicability. I'm adding the reference from the NIH to validate the protecting-group-free chemoselective acylation, and completed the user guides. I'm confident in the final version's robustness.

I am finished with the updates.

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Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals seeking to optimize the yield and chemoselectivity of N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS: 21010-54-8) synthesis.

Mechanistic Primer: The Chemoselectivity Challenge

Synthesizing N-Ethyl-N-(2-hydroxyethyl)benzamide requires the acylation of 2-(ethylamino)ethanol with benzoyl chloride. Because the starting material is an amino alcohol, it possesses two competing nucleophilic centers: a secondary amine and a primary alcohol.

Due to the innate reactivities of these functional groups, the nitrogen atom is significantly more nucleophilic than the oxygen atom [1.1]. Under kinetic control, N-acylation is inherently faster. However, if the reaction is poorly optimized (e.g., excess acylating agent, high temperatures, or incorrect base selection), the primary alcohol will also react, leading to O-acylation or N,O-dibenzoylation. To prevent this, we employ a modified Schotten-Baumann reaction—a biphasic system consisting of an organic solvent and an aqueous base that neutralizes the generated HCl and hydrolyzes any transient ester byproducts[1].

Chemoselectivity Start 2-(Ethylamino)ethanol + Benzoyl Chloride N_Acyl N-Acylation (Fast) Target Amide Start->N_Acyl Primary Nucleophilic Attack (Kinetic Control) O_Acyl O-Acylation (Slow) Ester Byproduct Start->O_Acyl Competing Attack (Excess Acyl Chloride) Di_Acyl N,O-Diacylation Over-reaction N_Acyl->Di_Acyl Secondary O-Acylation O_Acyl->Di_Acyl Secondary N-Acylation

Kinetic vs. thermodynamic pathways in the benzoylation of 2-(ethylamino)ethanol.

Troubleshooting & Diagnostics (Q&A)

Q: Why am I seeing a significant amount of N,O-dibenzoylated byproduct in my LC-MS analysis? A: This is a classic symptom of over-reaction caused by either an excess of benzoyl chloride or insufficient temperature control. Benzoyl chloride reacts vigorously at room temperature[2]. If the reaction is not cooled to 0–5 °C during addition, the thermal energy overcomes the activation barrier for the less nucleophilic primary alcohol, leading to O-acylation. Solution: Strictly limit benzoyl chloride to 1.05 equivalents and maintain the reaction vessel in an ice bath during the dropwise addition.

Q: My reaction stalls at 70% conversion. How can I drive it to completion without increasing the benzoyl chloride equivalents? A: In a Schotten-Baumann biphasic system, benzoyl chloride can prematurely hydrolyze into benzoic acid if the stirring is inadequate or if the aqueous base concentration is suboptimal[3]. Solution: Ensure vigorous mechanical stirring (>500 RPM) to maximize the interfacial surface area between the dichloromethane (DCM) and aqueous layers. Additionally, verify that the aqueous phase remains basic (pH > 10) throughout the reaction to continuously neutralize the HCl byproduct[4].

Q: During workup, the DCM and aqueous layers form a stubborn emulsion. How do I break it? A: The starting amino alcohol and the resulting amide can act as weak surfactants, stabilizing emulsions in the DCM/water interface. Solution: Add saturated aqueous sodium chloride (brine) to the separation funnel. The high ionic strength of the brine increases the density and polarity of the aqueous layer, forcing the organic compounds into the DCM phase and breaking the emulsion.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating Schotten-Baumann methodology to ensure high chemoselectivity and yield.

Workflow Prep 1. Biphasic Setup DCM / Aq. NaOH Cool 2. Chill to 0-5°C Control Exotherm Prep->Cool Add 3. Dropwise Add. Benzoyl Chloride Cool->Add React 4. Stir 2 hrs Phase Transfer Add->React Workup 5. Phase Sep. & Acid Wash React->Workup Purify 6. Evaporation & Validation Workup->Purify

Optimized Schotten-Baumann biphasic workflow for chemoselective N-acylation.

Step-by-Step Methodology
  • Biphasic Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-(ethylamino)ethanol in analytical-grade DCM (10 mL per gram of amine). Add 2.0 equivalents of 2M aqueous NaOH.

    • Causality: The biphasic system isolates the unreacted benzoyl chloride in the organic layer while the aqueous base continuously neutralizes the HCl generated at the interface, driving the equilibrium forward[1].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Reagent Addition: Dissolve 1.05 equivalents of benzoyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes with vigorous stirring.

    • Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, strictly favoring the kinetic N-acylation pathway[2].

  • Reaction & Validation Checkpoint: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours.

    • Self-Validation: Stop stirring, let the phases separate, and spot the organic layer on a TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the amine spot (visualized with ninhydrin) confirms completion. Check the aqueous layer with pH paper; it must remain >10.

  • Quenching & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer once with 1M HCl (to remove trace unreacted amine) and once with saturated brine (to remove residual water and break emulsions).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Ethyl-N-(2-hydroxyethyl)benzamide.

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction conditions and the resulting chemoselectivity profile.

Solvent SystemBase / CatalystTemperature (°C)Molar Ratio (Amine : Acyl)Conversion to Target Amide (%)N,O-Dibenzoylated Byproduct (%)
DCM / Water (Biphasic) NaOH (aq) 0–5, then RT 1.0 : 1.05 >95% <2%
THF (Monophasic)Et₃NRT1.0 : 1.2078%15%
DCM / Water (Biphasic)Na₂CO₃ (aq)25 (No cooling)1.0 : 1.0582%8%
Toluene (Monophasic)Pyridine801.0 : 1.5060%35%

Data Summary: Monophasic systems with organic bases (e.g., Et₃N, Pyridine) and elevated temperatures significantly increase the thermodynamic O-acylation pathway, reducing overall target yield.

Frequently Asked Questions (FAQs)

Q: Can I use a different acid chloride for this protocol? A: Yes. This Schotten-Baumann methodology is broadly applicable to other acyl chlorides (e.g., acetyl chloride, substituted benzoyl chlorides). However, highly reactive aliphatic acid chlorides may require even stricter temperature control (-78 °C to 0 °C) to prevent O-acylation.

Q: Is it necessary to protect the primary alcohol before the reaction? A: No. The core advantage of this optimized protocol is that it achieves protecting-group-free chemoselective acylation[5]. By leveraging the inherent nucleophilicity difference between the amine and the alcohol, you save two synthetic steps (protection and deprotection).

Q: How should I store the final N-Ethyl-N-(2-hydroxyethyl)benzamide product? A: The purified amide is stable at room temperature but should be stored in a tightly sealed amber vial away from strong acids or bases to prevent slow hydrolysis over time.

References

  • Source: National Institutes of Health (NIH)
  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL
  • Schotten–Baumann reaction - Wikipedia Source: Wikipedia URL
  • A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride Source: Benchchem URL
  • Source: National Institutes of Health (NIH)

Sources

How to prevent degradation of N-Ethyl-N-(2-hydroxyethyl)benzamide in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide for N-Ethyl-N-(2-hydroxyethyl)benzamide

Introduction Welcome to the Technical Support Center for handling N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS: 21010-54-8). This guide is designed for researchers and drug development professionals experiencing stability and degradation issues with this compound in solution. Due to its unique structural features—a tertiary amide coupled with a pendant primary alcohol—this molecule requires highly specific handling to prevent rapid degradation.

Section 1: Mechanistic Causality of Degradation (FAQs)

Q1: Why does my compound degrade rapidly when dissolved in acidic buffers (pH < 4)? A: The primary cause of degradation in acidic environments is not direct solvent hydrolysis, but an intramolecular N-to-O acyl migration [1]. While standard amide bonds are exceptionally stable at neutral pH (with half-lives often exceeding centuries)[2], the presence of the β-hydroxyl group on the ethyl chain introduces a severe kinetic vulnerability.

Under acidic conditions, the amide carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon. The pendant 2-hydroxyethyl group is perfectly positioned to act as an internal nucleophile. It attacks the carbonyl carbon, forming a 5-membered tetrahedral oxazolidine intermediate. This intermediate quickly collapses, cleaving the C-N bond and yielding an O-acyl ester (2-(ethylamino)ethyl benzoate). This mechanism is analogous to acid-promoted migrations observed in similar ethanolamine and phosphonamide derivatives[3].

NO_Migration A N-Ethyl-N-(2-hydroxyethyl)benzamide (Stable Amide) B Protonated Amide (Acidic pH) A->B + H+ C Tetrahedral Oxazolidine Intermediate B->C Intramolecular -OH attack D 2-(Ethylamino)ethyl benzoate (O-Acyl Ester) C->D C-N cleavage & Deprotonation

Fig 1. Acid-catalyzed N-to-O acyl migration pathway of the target amide.

Q2: What happens if I use highly basic solutions (pH > 10) for extraction or formulation? A: In highly basic solutions, the compound undergoes base-catalyzed hydrolysis . Tertiary amides exhibit high resistance to standard hydrolysis because they lack a proton on the nitrogen, which alters the traditional syn nucleophilic attack pathways[4]. However, at pH > 10, the high concentration of hydroxide ions forces a direct nucleophilic attack on the carbonyl carbon. This forms a tetrahedral intermediate that eventually collapses into benzoic acid and 2-(ethylamino)ethanol. To avoid this, strictly limit exposure to strong bases during workup or formulation.

Section 2: Quantitative Stability and Formulation Protocols

Q3: How do I formulate the solution to maximize shelf-life and experimental reproducibility? A: To ensure scientific integrity, your formulation must avoid protic solvents that can participate in transesterification and strictly control the pH to keep the molecule in its kinetically stable window.

Table 1: Quantitative Stability Profile of N-Ethyl-N-(2-hydroxyethyl)benzamide (at 25°C)

ConditionpH RangePrimary Degradation PathwayEstimated Half-LifeRecommendation
Strong Acid< 3.0N-to-O Acyl Migration< 24 hoursAvoid; use neutral buffers
Weak Acid4.0 - 6.0N-to-O Acyl Migration7 - 14 DaysBuffer strongly; store at 4°C
Neutral7.0 - 7.4None (Kinetically Stable)> 5 YearsOptimal formulation range
Weak Base8.0 - 10.0Base-Catalyzed Hydrolysis3 - 6 MonthsAcceptable for short assays
Strong Base> 11.0Base-Catalyzed Hydrolysis< 48 hoursAvoid prolonged exposure

Protocol 1: Preparation of a pH-Stabilized Working Solution This protocol is a self-validating system designed to prevent both solvolysis and pH-drift.

  • Solvent Selection: Weigh the API and dissolve it entirely in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: DMSO is an aprotic solvent. It prevents the premature solvolysis that would occur if the compound were dissolved directly in protic solvents like methanol or ethanol.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution. Adjust the pH strictly to 7.4 using 0.1 M NaOH or HCl. Causality: Maintaining a neutral pH of 7.4 completely neutralizes the driving forces for both acid-catalyzed acyl migration and base-catalyzed hydrolysis[2].

  • Dilution: Slowly add the DMSO stock dropwise to the PBS buffer under continuous vortexing to achieve your final working concentration (e.g., 100 µM). Ensure the final DMSO concentration remains ≤1% (v/v) to prevent protein precipitation in downstream biological assays.

  • System Validation: Immediately analyze a 10 µL aliquot of the final formulation via LC-MS. The extracted ion chromatogram (EIC) for m/z 194.1 [M+H]+ must account for >99% of the total ion current (TIC). If degradant peaks are present at time-zero, discard the batch and verify the pH of your buffer.

Section 3: Analytical Monitoring Workflows

Q4: How can I accurately monitor degradation during my biological assays? A: Because the primary degradant (the O-acyl ester) is an isomer of the parent compound, UV absorbance alone is insufficient. You must use an LC-MS workflow that separates the compounds chromatographically based on polarity prior to mass detection.

AnalyticalWorkflow N1 Sample Aliquot (Time Point t) N2 Quench Reaction (Cold ACN, pH 7.4) N1->N2 N3 LC-MS Analysis (C18 Column) N2->N3 N4 Quantify Parent Amide (m/z 194.1, Early Elution) N3->N4 Polarity-based Separation N5 Detect O-Acyl Ester (m/z 194.1, Late Elution) N3->N5 Polarity-based Separation

Fig 2. LC-MS workflow for monitoring the degradation of N-Ethyl-N-(2-hydroxyethyl)benzamide.

Protocol 2: LC-MS Analytical Workflow for Degradation Monitoring

  • Quenching: Withdraw a 50 µL aliquot from your experimental assay. Immediately quench the reaction by diluting 1:1 with ice-cold Acetonitrile (ACN). Do not add formic acid to the quench solution. Causality: Cold ACN precipitates biological proteins and halts enzymatic activity. Avoiding acid in the quench prevents artificially inducing N-to-O migration during the autosampler wait time.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a gradient from 5% to 95% ACN in Water (both mobile phases containing 0.1% Formic Acid) over 5 minutes. Causality: The parent amide and the O-acyl ester degradant are isobars (both have an exact mass of ~193.11 Da, yielding m/z 194.1 [M+H]+). However, the ester is significantly more hydrophobic than the amide and will elute later on a C18 column.

  • Mass Spectrometry Detection: Monitor the eluent in positive Electrospray Ionization (ESI+) mode, specifically tracking m/z 194.1.

  • System Validation: Run a blank injection (quench solution only) between every 5 samples. The absence of peaks at m/z 194.1 validates that there is no column carryover artificially inflating your degradation metrics.

References

  • Smith, R.M., Hansen, D.E. "The pH-Rate Profile for the Hydrolysis of a Peptide Bond." Journal of the American Chemical Society, 1998. URL: [Link]

  • Syrén, P.-O. "Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation." The Journal of Organic Chemistry, 2018. URL: [Link]

  • Palomer, A., et al. "Acid-Promoted Phosphonyl Migration in N-Phosphonyl-α-Aminoalcohols. From N-(2-Hydroxyethyl)phosphonamides to O-(2-Aminoethyl)phosphonates." Synthetic Communications, 1992. URL: [Link]

  • Herradón, B., et al. "Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide." The Journal of Organic Chemistry, 1999. URL: [Link]

Sources

Resolving poor peak shape for N-Ethyl-N-(2-hydroxyethyl)benzamide in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Chromatographic Peak Shape Issues for N-Ethyl-N-(2-hydroxyethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with analyzing N-Ethyl-N-(2-hydroxyethyl)benzamide. This guide bypasses generic advice to focus on the exact molecular mechanisms causing your chromatographic distortions, providing self-validating protocols to restore analytical integrity.

Part 1: Analyte Profiling & Causality (The "Why")

To troubleshoot peak shape, we must first understand the structural dichotomy of N-Ethyl-N-(2-hydroxyethyl)benzamide . This molecule features a hydrophobic phenyl ring, a polar tertiary amide core, and a terminal primary hydroxyl group.

  • The Silanol Effect (Chemical Interaction): The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. On silica-based reversed-phase columns, unreacted silanol groups (Si-OH) become ionized (Si-O⁻) at mid-to-high pH levels[1]. The analyte's hydroxyl and amide moieties interact with these ionized silanols via secondary hydrogen bonding and dipole-dipole interactions[2]. Because the analyte is now being retained by both the hydrophobic C18 phase and the polar silanols, it experiences multiple retention mechanisms simultaneously, which directly manifests as peak tailing [3].

  • The Solvent Mismatch Effect (Physical Dispersion): Because the molecule has significant hydrophobic character, analysts often dissolve it in a strong organic solvent (e.g., 100% methanol or acetonitrile) to ensure solubility. However, if the mobile phase is highly aqueous, injecting a strong sample solvent creates a localized micro-environment. The analyte travels too quickly through the column head before the solvent plug can mix with the mobile phase[4]. This infinite dilution effect results in peak fronting, splitting, or severe broadening [5][6].

Part 2: Diagnostic Workflow

DiagnosticWorkflow Start Poor Peak Shape Detected N-Ethyl-N-(2-hydroxyethyl)benzamide Analyze Analyze Chromatogram Symmetry & Width Start->Analyze Tailing Peak Tailing (USP Tailing > 1.5) Analyze->Tailing Distortion Fronting / Splitting / Broadening Analyze->Distortion ChemIssue Chemical Interaction: Silanol H-Bonding Tailing->ChemIssue PhysIssue Physical/Solvent Issue: Strong Solvent Effect Distortion->PhysIssue Fix1 Lower Mobile Phase pH (<3.0) or Use End-capped C18 ChemIssue->Fix1 Fix2 Match Sample Solvent to Initial Mobile Phase PhysIssue->Fix2

Diagnostic workflow for resolving peak shape issues of N-Ethyl-N-(2-hydroxyethyl)benzamide.

Part 3: Troubleshooting FAQs

Q1: I am observing a USP Tailing Factor > 1.8 for N-Ethyl-N-(2-hydroxyethyl)benzamide on a standard C18 column with a water/methanol (pH 6.5) mobile phase. How do I fix this? A1: Your mobile phase pH is the primary culprit. At pH 6.5, residual silanols on the silica support are deprotonated and highly active[1]. Your analyte's hydroxyl group is hydrogen-bonding with these sites. Solution: Lower the mobile phase pH to 2.5 – 3.0 using 0.1% formic acid. This protonates the silanols, neutralizing their charge and drastically reducing secondary interactions[3]. Alternatively, switch to a polar-embedded or heavily end-capped column designed to shield basic and polar analytes from silanols[2].

Q2: My peak is splitting into two distinct apexes, but only when I inject larger volumes (e.g., 10 µL instead of 2 µL). Is my column voided? A2: If the peak shape improves at lower injection volumes, the column bed is intact. You are experiencing a sample solvent mismatch[6]. If your sample diluent is 100% acetonitrile but your mobile phase is 80% water, the 10 µL injection plug acts as a strong eluent, dragging a portion of the analyte down the column faster than the rest[4]. Solution: Dilute your sample in the initial mobile phase composition. If solubility is an issue, keep the injection volume below 2 µL to allow the mobile phase to instantly dilute the sample plug at the column head[7].

Q3: I fixed the pH and the sample solvent, but I am still seeing a broad, symmetrical peak with low theoretical plates. What is the physical cause? A3: Symmetrical broadening usually points to physical dead volume (extra-column volume) rather than chemical interactions[8]. If you recently replaced a column or tubing, the fittings may not be swaged correctly, creating a void where the analyte plug diffuses infinitely before reaching the detector[8]. Ensure you are using zero-dead-volume fittings and narrow internal diameter (e.g., 0.005") PEEK tubing[2].

Part 4: Experimental Protocols

Protocol 1: Mobile Phase Optimization for Silanol Suppression

Objective: To eliminate secondary retention mechanisms by protonating residual stationary phase silanols. Causality: Lowering the pH below the pKa of surface silanols (pKa ~3.5-4.5) neutralizes their charge, preventing hydrogen bonding with the analyte's hydroxyl group.

  • Step 1: System Suitability Baseline. Inject a purely neutral marker (e.g., toluene) under current conditions. If the neutral marker tails, the issue is physical dead volume[8]. If it is symmetrical, proceed to Step 2.

  • Step 2: Mobile Phase Preparation. Prepare an aqueous mobile phase (Phase A) modified with 0.1% v/v Formic Acid to achieve a pH of ~2.7.

  • Step 3: Column Equilibration. Flush the C18 column with at least 20 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Step 4: Validation Injection. Inject the N-Ethyl-N-(2-hydroxyethyl)benzamide standard.

  • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ). A successful protocol will yield a Tf​≤1.2 . If Tf​ remains >1.5 , the column silica may be severely degraded and requires replacement.

Protocol 2: Sample Solvent Matching & Injection Volume Optimization

Objective: To prevent infinite dilution and solvent-mismatch band broadening at the column head. Causality: Injecting a strong organic solvent into a weak aqueous mobile phase causes the analyte to travel rapidly through the column head before the solvent plug disperses, leading to peak splitting and fronting[5].

  • Step 1: Stock Preparation. Dissolve the analyte in 100% Acetonitrile to create a 1 mg/mL stock solution.

  • Step 2: Diluent Matching. Dilute the stock 1:10 using the exact composition of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile) to yield a 100 µg/mL working solution.

  • Step 3: Volume Titration. Perform sequential injections of 1 µL, 5 µL, and 10 µL of the working solution.

  • Self-Validation Check: Overlay the resulting chromatograms and calculate Theoretical Plates ( N ). If N remains constant (within 5% variance) across all injection volumes, the solvent mismatch has been successfully eliminated[7]. A drop in N at 10 µL indicates volume overload, dictating a maximum injection volume of 5 µL.

Part 5: Quantitative Data Summary

Table 1: Impact of Mobile Phase pH on Peak Symmetry | Mobile Phase pH | Silanol Ionization State | USP Tailing Factor ( Tf​ ) | Primary Retention Mechanism | | :--- | :--- | :--- | :--- | | pH 6.8 (Neutral) | Highly Ionized (Si-O⁻) | 1.8 - 2.5 (Severe Tailing) | Hydrophobic + Strong H-Bonding | | pH 4.5 (Weak) | Partially Ionized | 1.4 - 1.7 (Moderate Tailing) | Hydrophobic + Weak H-Bonding | | pH 2.5 (Acidic) | Protonated (Si-OH) | 1.0 - 1.1 (Ideal Symmetry) | Purely Hydrophobic |

Table 2: Effect of Sample Diluent on Chromatographic Efficiency | Sample Diluent Composition | Injection Volume | Peak Shape Observation | Theoretical Plates ( N ) | | :--- | :--- | :--- | :--- | | 100% Acetonitrile | 10 µL | Split / Severe Fronting | < 2,000 | | 100% Acetonitrile | 1 µL | Slight Broadening | 6,500 | | 10% Acetonitrile (Matched) | 10 µL | Sharp, Symmetrical | 12,000 |

Part 6: References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. 3

  • What Causes Peak Tailing in HPLC? - Chrom Tech. 2

  • HPLC Peak Tailing - Axion Labs. 8

  • Effects of Sample Solvents on Peak Shape - Shimadzu. 4

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC Blog.1

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed. 5

  • Abnormal Peak Shapes - Shimadzu (Europe). 6

  • Sample Diluent Effects in HPLC - Element Lab Solutions. 7

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of N-Ethyl-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Ethyl-N-(2-hydroxyethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively in your experiments.

Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental properties of N-Ethyl-N-(2-hydroxyethyl)benzamide that cause its low water solubility?

Answer:

To effectively troubleshoot solubility, it is crucial to first understand the physicochemical properties of N-Ethyl-N-(2-hydroxyethyl)benzamide (CAS No. 21010-54-8). Its molecular structure dictates its behavior in aqueous media.

FAQ 2: I'm observing precipitation when dissolving the compound in my aqueous buffer. What are the first steps I should take?

Answer:

Initial precipitation is a common issue. Before moving to more complex formulation strategies, a systematic troubleshooting approach should be followed. This workflow ensures that simple factors are ruled out first.

Troubleshooting Workflow for Initial Dissolution Attempts

G cluster_0 Initial Troubleshooting start Precipitation Observed check_purity Verify Compound Purity & Identity start->check_purity Step 1 check_sonication Apply Gentle Sonication / Vortexing check_purity->check_sonication Step 2 check_temp Gently Warm Solution (if compound is stable) check_sonication->check_temp Step 3 assess_outcome Assess Dissolution check_temp->assess_outcome Step 4 success Compound Dissolved (Proceed with experiment) assess_outcome->success Clear Solution? failure Precipitation Persists (Proceed to advanced methods) assess_outcome->failure Still Precipitated?

Caption: Initial troubleshooting workflow for dissolution.

  • Verify Purity: Ensure the purity and identity of your N-Ethyl-N-(2-hydroxyethyl)benzamide lot. Impurities can sometimes be less soluble and precipitate out.

  • Mechanical Agitation: Use vortexing or sonication to provide mechanical energy, which can help break the crystal lattice and promote dissolution.

  • Gentle Heating: If the compound's thermal stability permits, gently warming the solution can increase solubility. However, be cautious as this can also accelerate degradation. Always return the solution to your target experimental temperature to check for recrystallization.

  • Equilibration Time: Ensure you are allowing sufficient time for the compound to dissolve. For determining equilibrium solubility, this can take anywhere from 24 to 72 hours with continuous agitation[2].

If these initial steps fail, you will need to modify the solvent system itself using the methods described below.

FAQ 3: How can I use cosolvents to improve solubility, and which ones are recommended?

Answer:

Cosolvency is a highly effective and widely used technique for solubilizing non-polar compounds. It involves adding a water-miscible organic solvent to your aqueous solution. This reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic benzoyl group of your compound[3][4][5].

Mechanism of Cosolvency: The cosolvent disrupts the hydrogen bonding network of water, reducing the interfacial tension between the water and the hydrophobic solute. This creates a microenvironment that is more energetically favorable for the solute to dissolve[5][6].

Mechanism of Cosolvency

Caption: Surfactant micelles encapsulate the drug in a core.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Cremophor® EL: A potent non-ionic solubilizing agent, but should be used with caution due to potential biological effects.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, typically used in biochemical rather than in vivo applications due to its denaturing properties.

Protocol: Prepare the surfactant solution in your aqueous buffer at a concentration well above its CMC. Add the N-Ethyl-N-(2-hydroxyethyl)benzamide and allow it to equilibrate, using sonication to aid dissolution.

FAQ 6: My application has strict limits on solvents and surfactants. What advanced strategies can I explore?

Answer:

When conventional methods are not suitable, advanced formulation techniques from the pharmaceutical sciences can be adapted.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[7][8] The drug exists in a high-energy amorphous state, which has a much higher apparent solubility and faster dissolution rate than the stable crystalline form.[8]

    • Method: A common method is solvent evaporation. Dissolve both the drug and a polymer (e.g., PVP K30, HPMC) in a common organic solvent, then rapidly evaporate the solvent. The resulting solid can then be dissolved in an aqueous buffer.[8]

    • Benefit: Can significantly increase solubility without the need for high concentrations of solubilizing agents in the final solution.[9][10]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of your compound can fit into the cyclodextrin "bucket," forming a soluble inclusion complex.

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.

FAQ 7: How do I properly measure the equilibrium solubility of my new formulation?

Answer:

Accurately determining solubility is critical to validating your chosen method. The "shake-flask" method is the gold standard for measuring equilibrium solubility.[11]

Step-by-Step Protocol for Equilibrium Solubility Determination:

  • Add Excess Compound: Add an excess amount of N-Ethyl-N-(2-hydroxyethyl)benzamide to your chosen solvent system (e.g., buffer with 10% PG) in a sealed vial. You should see undissolved solid at the bottom.

  • Equilibrate: Place the vial in a shaker or rotator at a constant temperature (e.g., 37 °C for biological relevance).[2] Allow the system to equilibrate for at least 24-48 hours. To confirm equilibrium, you can take samples at different time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.[11]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Use a syringe filter (e.g., 0.22 µm PVDF) to draw the supernatant. Do not use centrifugation alone, as fine particles may not pellet effectively.

  • Quantify: Dilute the clear, saturated filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Replicates: Perform the entire experiment in at least triplicate to ensure the results are reliable and reproducible.[12]

Following these guidelines will help you systematically overcome the solubility challenges of N-Ethyl-N-(2-hydroxyethyl)benzamide and ensure the reliability and success of your experiments.

References
  • A Simple Approach to Preparation of Surfactant Nano-Micelles Loaded Drugs. (n.d.). Google Scholar.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Strategies to improve micelle stability for drug delivery. (2018). Nanomedicine: Nanotechnology, Biology and Medicine. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Micellar Drug Delivery System. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments. (2019). World Health Organization. [Link]

  • Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. (2024). Crystal Growth & Design. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). MDPI. [Link]

  • Study of pharmaceutical drugs encapsulation within surfactant micelles by molecular computation. (2016). International Journal of Innovations in Engineering Research and Technology. [Link]

  • Paracetamol Solubility via Cosolvency. (n.d.). Scribd. [Link]

  • Micelle Formation by Surfactants. (2020). ResearchGate. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH Harmonised Guideline. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2024). International Journal of Research in Technology and Innovation. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). Journal of Pharmaceutical Research International. [Link]

  • pH and solubility. (n.d.). Khan Academy. [Link]

  • 16.4: The Effects of pH on Solubility. (2022). Chemistry LibreTexts. [Link]

  • Benzamide, N-ethyl-. (2024). ChemBK. [Link]

  • N-ethyl-N,2-dimethylbenzamide. (n.d.). PubChem. [Link]

  • N-ethyl-N-(2-hydroxyethyl)-3-methylbenzamide. (n.d.). Molport. [Link]

  • Chemical Properties of N-Ethyl-N-methyl-benzamide. (n.d.). Cheméo. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). International Journal of Pharmaceutical Investigation. [Link]

  • N,n-bis(2-hydroxyethyl)benzamide (C11H15NO3). (n.d.). PubChemLite. [Link]

  • N,N-Bis(2-hydroxyethyl)benzamide. (n.d.). Inxight Drugs. [Link]

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Validation & Comparative

Comparative Efficacy Guide: N-Ethyl-N-(2-hydroxyethyl)benzamide vs. Standard Benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design and formulation chemistry, subtle structural modifications to a core scaffold can fundamentally alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide objectively compares N-Ethyl-N-(2-hydroxyethyl)benzamide (NEHEB) against standard benzamides, such as the widely utilized topical repellent N,N-Diethylbenzamide (DEBA) and the synthetic intermediate N-Ethylbenzamide .

The critical structural divergence between NEHEB and standard DEBA is the substitution of a hydrophobic ethyl group with a hydrophilic 2-hydroxyethyl moiety. This single modification introduces a terminal hydroxyl group, which acts as a potent hydrogen bond donor. Consequently, NEHEB exhibits a lower partition coefficient (LogP) and enhanced topological polar surface area (TPSA). These properties transition the molecule from a highly lipophilic topical agent into a versatile chelating ligand and a highly soluble active pharmaceutical intermediate.

Physicochemical Profiling & Comparative Data

To understand the efficacy of these compounds, we must first evaluate their physicochemical baselines. The table below summarizes the quantitative data that dictates their behavior in biological and chemical systems.

PropertyN-Ethyl-N-(2-hydroxyethyl)benzamide (NEHEB)N,N-Diethylbenzamide (DEBA)N-Ethylbenzamide
CAS Number 21010-54-81696-17-9614-17-5
Molecular Weight 193.24 g/mol 177.24 g/mol 149.19 g/mol
Predicted LogP ~1.14~1.85~1.50
H-Bond Donors 101
H-Bond Acceptors 211
Primary Application Complexing agent, chelating ligandTopical repellent (e.g., Odomos)Organic synthesis intermediate

Data supported by chemical dictionary profiling 1[1] and standard organic synthesis databases 2[2].

Mechanistic Efficacy: Target Binding & Coordination Chemistry

Standard benzamides like DEBA rely heavily on hydrophobic interactions and the amide carbonyl for target binding. For instance, DEBA is a highly effective insect repellent, demonstrating up to 6 hours of protection against Ae. aegypti at 10 mg/cm² 3[3]. Its efficacy is linked to its interaction with Odorant Binding Proteins (OBPs), a process heavily influenced by the ligand's lipophilicity and hydrogen-bonding profile 4[4].

However, DEBA lacks a hydrogen bond donor, limiting its utility in complex coordination chemistry. NEHEB overcomes this limitation. The inclusion of the 2-hydroxyethyl moiety allows the molecule to act as a bidentate chelating ligand, providing enhanced thermodynamic stability for metal centers of variable Lewis acidity 5[5]. This structural modification is highly relevant in pharmaceutical formulation; for example, related derivatives like 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide are utilized as complexing agents and antioxidant synergists in sterile liquid formulations 6[6].

Self-Validating Experimental Protocols

To objectively validate the efficacy and physical properties of NEHEB versus standard benzamides, we employ the following self-validating experimental workflows.

Protocol A: Comparative Partition Coefficient (LogP) Determination

Causality: We utilize the shake-flask method coupled with RP-HPLC rather than relying solely on computational predictions. This empirical validation ensures that the hydrophilic shift caused by the hydroxyl group is accurately quantified, which is paramount for predicting drug absorption and formulation stability.

  • System Preparation: Prepare a mutually saturated binary solvent system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring the mixture vigorously for 24 hours.

  • Sample Dissolution: Dissolve 10 mg of NEHEB and DEBA in separate 10 mL aliquots of the saturated octanol phase.

  • Equilibration: Combine the octanol aliquots with equal volumes of the saturated aqueous PBS phase in sealed borosilicate glass vials.

  • Agitation: Agitate the vials on an orbital shaker at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete, distinct phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the concentration of the benzamide using RP-HPLC (C18 column, UV detection at 254 nm).

  • Calculation: Determine LogP using the equation: LogP = log10([Concentration in Octanol] / [Concentration in PBS]).

Protocol B: Isothermal Titration Calorimetry (ITC) for Target Binding

Causality: To prove that the 2-hydroxyethyl group enhances binding via hydrogen donation, ITC is utilized. Unlike fluorescence assays, ITC directly measures the thermodynamic parameters (ΔH, ΔS, Kd), providing a self-validating thermodynamic signature of the binding event without the need for fluorescent tags that could cause steric hindrance.

  • Protein Preparation: Purify the target receptor (e.g., recombinant OBP) and dialyze extensively against 50 mM Tris-HCl, pH 7.4.

  • Ligand Preparation: Prepare ligand solutions (NEHEB and DEBA) at 10x the receptor concentration in the exact same dialysis buffer to eliminate background heat of dilution.

  • Loading: Load the receptor (50 μM) into the ITC sample cell and the ligand (500 μM) into the automated injection syringe.

  • Titration: Perform 20 injections of 2 μL each at 25°C, maintaining a stirring speed of 1000 rpm and a 150-second interval between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant (Kd) and enthalpy (ΔH).

Visualizations

BenzamideWorkflow A Benzamide Library (NEHEB vs DEBA) B Physicochemical Profiling (LogP, TPSA) A->B Structural Analysis C Target Binding Assays (SPR / ITC) B->C Receptor Binding D Coordination Chemistry (Metal Chelation) B->D Ligand Formation E Efficacy Readout (Pharmacokinetics) C->E Lead Selection D->E

Figure 1: Comparative high-throughput screening workflow for benzamide derivatives.

MechanisticPathway N1 N-Ethyl-N-(2-hydroxyethyl)benzamide (NEHEB) N2 Hydrogen Bond Donor (-OH Group) N1->N2 N3 Amide Core (Carbonyl / Nitrogen) N1->N3 N4 Enhanced Target Protein Affinity (e.g., OBP Receptors) N2->N4 Direct H-Bonding N5 Transition Metal Chelation (Thermodynamic Stability) N2->N5 Bidentate Ligand N3->N4 N3->N5

Figure 2: Mechanistic pathways highlighting the dual role of the 2-hydroxyethyl substitution.

References

  • ChemBK - Benzamide, N-ethyl- Safety and Preparation[Link]

  • PMC (NIH) - Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors[Link]

  • MalariaWorld - The fabrication and assessment of mosquito repellent cream for outdoor protection[Link]

  • PMC (NIH) - 2-Hydroxy-N-(2-hydroxyethyl)benzamide in Coordination Chemistry[Link]

  • Google Patents - CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)

Sources

N-Ethyl-N-(2-hydroxyethyl)benzamide: NMR Reference Spectra and Rotameric Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, accurate spectral assignment is paramount when characterizing complex tertiary amides. N-Ethyl-N-(2-hydroxyethyl)benzamide is a highly versatile building block in pharmaceutical synthesis. However, its nuclear magnetic resonance (NMR) spectra present significant analytical challenges compared to simpler analogs. This guide objectively compares the NMR performance of N-Ethyl-N-(2-hydroxyethyl)benzamide against two structural alternatives—N,N-diethylbenzamide and N-(2-hydroxyethyl)benzamide—providing researchers with self-validating experimental protocols and mechanistic insights to ensure rigorous structural verification.

Mechanistic Insight: The Amide Bond and Rotamerism

The fundamental complexity in the NMR spectra of tertiary amides arises from the electronic nature of the amide bond. The delocalization of the nitrogen lone pair into the carbonyl π-system imparts significant partial double-bond character to the C–N bond. This resonance creates a substantial rotational barrier (typically 15–20 kcal/mol), which restricts free rotation on the NMR timescale at standard ambient temperature (298 K) .

Because N-Ethyl-N-(2-hydroxyethyl)benzamide possesses two different N-alkyl substituents, the restricted rotation locks the molecule into two distinct conformational isomers (syn and anti rotamers) relative to the carbonyl oxygen. This slow chemical exchange results in the splitting of both 1 H and 13 C signals for the N-alkyl groups, a phenomenon that requires careful solvent selection and temperature control to resolve .

Amide_Resonance R1 Neutral Form R-C(=O)-NR'R'' R2 Zwitterionic Form R-C(-O⁻)=N⁺R'R'' R1->R2 Resonance Barrier Restricted Rotation (~15-20 kcal/mol) R2->Barrier Partial Double Bond RotA Rotamer A (Syn) Barrier->RotA RotB Rotamer B (Anti) Barrier->RotB RotA->RotB Slow Exchange at RT

Resonance structures of the amide bond leading to restricted rotation and rotamer formation.

Product Comparison Guide: NMR Spectral Analysis

To objectively evaluate the spectral complexity of N-Ethyl-N-(2-hydroxyethyl)benzamide, we must compare it against alternatives that isolate specific structural variables.

  • Target Compound: N-Ethyl-N-(2-hydroxyethyl)benzamide (Asymmetric tertiary amide; complex rotamers).

  • Alternative 1: N,N-diethylbenzamide (Symmetric tertiary amide; simplified rotameric splitting).

  • Alternative 2: N-(2-hydroxyethyl)benzamide (Secondary amide; exists predominantly in a single trans/Z conformation at 298 K).

Quantitative Data: 1 H and 13 C NMR Reference Shifts

The following tables summarize the expected chemical shifts based on established structure-activity relationships for benzamide derivatives. Notice how the asymmetry in the target compound doubles the number of aliphatic signals compared to Alternative 2.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ , 298 K)

Structural FeatureN-Ethyl-N-(2-hydroxyethyl)benzamideN,N-diethylbenzamideN-(2-hydroxyethyl)benzamide
Aromatic (Ar-H) 7.35 – 7.45 (m, 5H)7.35 – 7.45 (m, 5H)7.40 – 7.80 (m, 5H)
N-CH 2​ (Ethyl) 3.35 (q) & 3.50 (q) (Rotamers)3.25 (br s) & 3.55 (br s)N/A
CH 3​ (Ethyl) 1.15 (t) & 1.25 (t) (Rotamers)1.10 (br s) & 1.25 (br s)N/A
N-CH 2​ (Hydroxyethyl) 3.55 (t) & 3.75 (t) (Rotamers)N/A3.60 (q, coupled to NH)
O-CH 2​ (Hydroxyethyl) 3.85 (t) & 3.95 (t) (Rotamers)N/A3.80 (t)
Heteroatom Protons 3.00 – 4.50 (br s, 1H, OH)N/A6.80 (br s, NH), 3.20 (br s, OH)

Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ , 298 K)

Carbon EnvironmentN-Ethyl-N-(2-hydroxyethyl)benzamideN,N-diethylbenzamideN-(2-hydroxyethyl)benzamide
Carbonyl (C=O) 172.5, 172.8 (Rotamers)171.2168.5
Aromatic (Ipso) 136.1, 136.5 (Rotamers)137.3134.2
N-CH 2​ (Ethyl) 44.1, 48.5 (Rotamers)39.2, 43.3N/A
CH 3​ (Ethyl) 12.5, 14.2 (Rotamers)12.9, 14.2N/A
N-CH 2​ (Hydroxyethyl) 50.2, 53.4 (Rotamers)N/A42.8
O-CH 2​ (Hydroxyethyl) 60.5, 61.8 (Rotamers)N/A62.1

Causality Note: The use of CDCl 3​ at 298 K ensures that the slow-exchange regime is maintained, allowing individual rotamers to be observed. If a hydrogen bond exists between the hydroxyl group and the carbonyl oxygen, CDCl 3​ preserves this interaction, whereas a competitive hydrogen-bonding solvent like DMSO-d 6​ would disrupt it, altering the rotameric population ratio .

Experimental Protocols: Variable Temperature (VT) NMR Workflow

To definitively prove that the split signals in N-Ethyl-N-(2-hydroxyethyl)benzamide are due to rotamers (and not impurities or structural isomers), a Variable Temperature (VT) NMR experiment must be executed. By increasing the thermal energy of the system, the rate of C–N bond rotation exceeds the NMR timescale, causing the distinct rotamer peaks to broaden and eventually merge into a single time-averaged signal at the coalescence temperature ( Tc​ ).

Step-by-Step Methodology

1. Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of N-Ethyl-N-(2-hydroxyethyl)benzamide in 0.6 mL of DMSO-d 6​ or 1,1,2,2-tetrachloroethane-d 2​ .

  • Causality: Do not use CDCl 3​ for this experiment. CDCl 3​ boils at 61 °C (334 K), which is frequently below the Tc​ of tertiary amides. High-boiling solvents like DMSO-d 6​ (bp 189 °C) allow safe heating up to 380 K to observe complete signal coalescence.

2. Instrument Calibration

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe, lock the solvent signal, and shim the magnet at 298 K. Calibrate the 90-degree pulse width to ensure accurate integration.

3. VT-NMR Acquisition

  • Action: Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the most clearly resolved pair of rotameric signals (e.g., the ethyl CH 3​ triplets). Record the frequency difference ( Δν ) in Hertz between these two peaks.

  • Action: Increment the probe temperature in 10 K steps from 298 K to 380 K. Allow the sample to equilibrate for 5 minutes at each new temperature before acquiring the spectrum.

  • Action: Identify the Coalescence Temperature ( Tc​ ), defined as the exact temperature where the two distinct peaks merge into a single, broad plateau.

4. Data Analysis (Self-Validating Calculation)

  • Action: Calculate the rotational barrier ( ΔG‡ ) using the Eyring equation:

    ΔG‡=−RTc​ln(kB​Tc​kc​h​)

    (Where kc​=2​πΔν​ , R is the gas constant, h is Planck's constant, and kB​ is Boltzmann's constant).

  • Validation: A calculated ΔG‡ between 15–20 kcal/mol definitively confirms the presence of amide rotamers.

VT_NMR_Workflow A Sample Prep (DMSO-d6) B 1D 1H NMR at 298 K A->B C Observe Broadening or Split Signals B->C D VT-NMR Acquisition (300 K to 380 K) C->D If rotamers present E Coalescence Point Determination (Tc) D->E F Calculate Rotational Barrier (ΔG‡) E->F

Variable Temperature NMR (VT-NMR) workflow for determining the rotational barrier of amides.

References

  • Title: The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies Source: Journal of the American Chemical Society URL: [Link][1]

  • Title: Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations Source: MDPI (Molecules) URL: [Link][2]

  • Title: Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: The Journal of Organic Chemistry (ACS) URL: [Link][3]

Sources

Benchmarking N-Ethyl-N-(2-hydroxyethyl)benzamide toxicity against DEET

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth toxicological evaluation of novel insect repellents requires a rigorous benchmarking strategy against the industry gold standard, N,N-Diethyl-meta-toluamide (DEET). While DEET is highly efficacious, its widespread use is complicated by known neurotoxic liabilities, including acetylcholinesterase (AChE) inhibition [1] and neuroexcitation via octopaminergic synapses [2]. Furthermore, DEET’s high lipophilicity facilitates rapid transdermal absorption, increasing systemic exposure and the risk of blood-brain barrier (BBB) penetration [4].

N-Ethyl-N-(2-hydroxyethyl)benzamide (NEHEB) presents a structurally compelling alternative. By incorporating a 2-hydroxyethyl moiety into the benzamide scaffold, NEHEB shifts the physicochemical profile toward higher hydrophilicity. As a Senior Application Scientist, my objective in this guide is to establish a self-validating, E-E-A-T-aligned experimental framework to objectively benchmark the toxicity of NEHEB against DEET. The core hypothesis is that NEHEB’s altered partition coefficient (LogP) restricts dermal penetration and subsequent CNS target binding, thereby widening its safety margin.

Physicochemical Profiling & Toxicity Hypothesis

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline is critical for predicting toxicokinetics. The addition of the hydroxyl group in NEHEB significantly alters its Topological Polar Surface Area (TPSA) and lipophilicity.

Table 1: Comparative Physicochemical and Predicted Toxicological Properties

PropertyDEET (Gold Standard)NEHEB (Test Compound)
CAS Number 134-62-321010-54-8
Molecular Weight 191.27 g/mol 193.24 g/mol
LogP (Lipophilicity) ~2.181.14
Topological Polar Surface Area 20.3 Ų40.54 Ų
Hydrogen Bond Donors 01
Predicted Dermal Permeability High (Rapid systemic entry)Moderate to Low (Epidermal retention)

Data synthesized from PubChem chemical property computational models [3].

Mechanistic Toxicity Pathways

The primary driver of DEET's systemic toxicity is its ability to cross the stratum corneum and the BBB. By reducing the LogP from 2.18 to 1.14, NEHEB is theoretically less capable of passive transcellular diffusion into systemic circulation.

ToxicityPathway cluster_DEET DEET (LogP ~2.18) cluster_NEHEB NEHEB (LogP 1.14) Application Topical Application (Epidermal Surface) D_Pen High Dermal Penetration (Lipophilic Diffusion) Application->D_Pen N_Pen Reduced Dermal Penetration (Hydrophilic Retention) Application->N_Pen D_BBB Systemic Circulation & BBB Crossing D_Pen->D_BBB D_Tox AChE Inhibition & Neuroexcitation D_BBB->D_Tox N_BBB Limited Systemic Bioavailability N_Pen->N_BBB N_Tox Lowered Neurotoxic Liability N_BBB->N_Tox

Fig 1: Comparative toxicokinetic pathways of DEET vs. NEHEB based on lipophilicity.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the hypothesis, we must deploy a multi-tiered testing strategy. The workflow below isolates specific toxicological variables (absorption, target-binding, and whole-organism neurotoxicity).

Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Compound Test Compounds (DEET vs. NEHEB) Franz Dermal Penetration (Franz Cell) Compound->Franz Absorption AChE AChE Inhibition (Ellman's Assay) Compound->AChE Target Binding Zebrafish Neurotoxicity (Zebrafish Embryo) Compound->Zebrafish Systemic Tox Data Comparative Toxicity Profile Franz->Data AChE->Data Zebrafish->Data

Fig 2: Self-validating experimental workflow for benchmarking repellent toxicity.

Protocol 1: In Vitro Dermal Penetration (Franz Diffusion Cell)

Causality & Rationale: Systemic toxicity is contingent upon dermal absorption. Because DEET partitions easily into the lipid-rich stratum corneum, we use a Franz diffusion cell to quantify the exact flux rate (J_ss) and permeability coefficient (K_p) of both compounds. Self-Validation Mechanism: Transepidermal water loss (TEWL) is measured prior to dosing to ensure membrane integrity. A compromised membrane will yield artificially high penetration rates, invalidating the data.

  • Membrane Preparation: Mount dermatomed human cadaver skin (or Strat-M® synthetic membranes) between the donor and receptor compartments of the Franz cell. Verify integrity via TEWL (<15 g/m²/h indicates an intact barrier).

  • Receptor Fluid Optimization: Fill the receptor chamber with PBS (pH 7.4) supplemented with 4% Bovine Serum Albumin (BSA). Expert Insight: BSA is mandatory here. It maintains "sink conditions" by binding lipophilic compounds like DEET once they cross the membrane, preventing artificial back-diffusion that would skew the kinetic curve.

  • Dosing: Apply 10 µL/cm² of equimolar formulations of DEET and NEHEB to the donor compartment.

  • Quantification: Withdraw 200 µL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours (replacing with fresh buffer). Quantify cumulative permeation using HPLC-UV (254 nm).

Protocol 2: Acetylcholinesterase (AChE) Inhibition (Ellman’s Assay)

Causality & Rationale: Corbel et al. [1] demonstrated that DEET is not merely a spatial repellent but an active inhibitor of AChE, which can synergize dangerously with carbamate insecticides. We must determine if the structural modifications in NEHEB alter its binding affinity to the AChE active site. Self-Validation Mechanism: The inclusion of Propoxur (a known potent carbamate AChE inhibitor) acts as a positive control, confirming the enzymatic sensitivity of the assay lot.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and 0.075 M acetylthiocholine iodide (ATCI).

  • Enzyme Incubation: Incubate human recombinant AChE (0.5 U/mL) with varying concentrations (0.1 µM to 10 mM) of DEET or NEHEB for 10 minutes at 25°C.

  • Reaction Initiation: Add DTNB and ATCI. Mechanistic note: AChE hydrolyzes ATCI to thiocholine, which subsequently reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate.

  • Kinetic Measurement: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate IC50 values based on the initial velocity (V0) of the reaction compared to the vehicle control.

Protocol 3: In Vivo Developmental Neurotoxicity (Zebrafish Embryo Model)

Causality & Rationale: In vitro target binding (Protocol 2) does not account for complex in vivo toxicokinetics (metabolism, tissue distribution). Zebrafish embryos possess a functional BBB and cholinergic synapses by 3 days post-fertilization (dpf), making them an ideal high-throughput vertebrate model to observe systemic neurotoxicity. Self-Validation Mechanism: Using alternating light/dark behavioral tracking ensures that changes in locomotion are due to neurological disruption rather than simple basal lethargy.

  • Exposure: Transfer healthy embryos at 6 hours post-fertilization (hpf) into 96-well plates (1 embryo/well). Expose to DEET and NEHEB at concentrations ranging from 1 to 100 mg/L in standard E3 medium.

  • Morphological Assessment: At 72 hpf, assess survival, hatching rate, and developmental malformations (e.g., pericardial edema, spinal curvature) using stereomicroscopy.

  • Locomotor Behavioral Tracking: At 120 hpf, place the 96-well plate in a DanioVision tracking system. Subject larvae to alternating light/dark cycles (10 min each). Expert Insight: Neurotoxicants like DEET will blunt the natural hyperactive startle response to sudden darkness. Compare the total distance moved and angular velocity between the DEET and NEHEB cohorts to quantify neurobehavioral deficits.

Conclusion & Data Interpretation

By executing this tri-phasic benchmarking guide, researchers can objectively map the safety profile of N-Ethyl-N-(2-hydroxyethyl)benzamide against DEET. If the hypothesis holds true, the data will show that NEHEB exhibits a significantly lower permeability coefficient ( Kp​ ) in the Franz cell assay and a higher IC50 in the Ellman's assay. Ultimately, the zebrafish behavioral tracking will synthesize these variables, demonstrating whether NEHEB's increased hydrophilicity successfully mitigates the systemic neurotoxicity historically associated with high-dose DEET exposure [4].

References

  • Corbel V, Stankiewicz M, Pennetier C, et al. Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology. 2009;7:47. URL:[Link]

  • Swale DR, Sun B, Tong F, et al. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS One. 2014;9(8):e103713. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17935084, N-ethyl-N-(2-hydroxyethyl)benzamide. PubChem. URL:[Link]

  • Chen-Hussey V, Behrens R, Logan JG. Assessment of methods used to determine the safety of the topical insect repellent N,N-diethyl-m-toluamide (DEET). Parasites & Vectors. 2014;7:173. URL:[Link]

Analytical Validation Guide: FTIR Spectroscopy of N-Ethyl-N-(2-hydroxyethyl)benzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the Fourier Transform Infrared (FTIR) spectral performance of N-Ethyl-N-(2-hydroxyethyl)benzamide against primary and secondary amide alternatives, providing a self-validating experimental protocol grounded in regulatory standards.

The Analytical Challenge: Validating Highly Functionalized Amides

In pharmaceutical synthesis and drug development,[1] frequently serves as a critical intermediate. Because it contains multiple competing functional groups—an aromatic ring, a tertiary amide, and a terminal hydroxyl group—confirming its structural identity and purity requires high-resolution analytical techniques.

While liquid chromatography (HPLC) confirms purity, it does not confirm molecular structure. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid, non-destructive molecular fingerprinting. However, to meet the stringent specificity requirements of the[2], the FTIR protocol must be designed as a self-validating system that can unambiguously differentiate this target compound from its structural precursors or degradation products.

Mechanistic Causality: Vibrational Modes in Amides

To validate the identity of N-Ethyl-N-(2-hydroxyethyl)benzamide, we must understand the causality behind its spectral signature compared to its alternatives. The infrared spectrum of an amide is dominated by the "Amide I" (C=O stretch) and "Amide II" (N-H bend / C-N stretch) bands[3].

  • Primary Amides (Alternative 1 - Benzamide): Possess an –NH₂ group. Because there are two N-H bonds, they exhibit (symmetric and asymmetric) between 3100–3400 cm⁻¹, alongside a strong Amide II bending peak[3].

  • Secondary Amides (Alternative 2 - N-Ethylbenzamide): Possess an –NH group, yielding a single sharp N-H stretch and a shifted Amide II band.

  • Tertiary Amides (Target - N-Ethyl-N-(2-hydroxyethyl)benzamide): Lack N-H bonds entirely. Therefore, the N-H stretching and Amide II bending modes are completely absent. However, the target molecule contains a 2-hydroxyethyl group. The resulting O-H stretch (~3350 cm⁻¹) is broad and intense due to hydrogen bonding, which must be carefully distinguished from the narrower N-H stretches of primary/secondary amides. Furthermore, the Amide I C=O stretch shifts to a lower wavenumber (~1635 cm⁻¹) due to intermolecular hydrogen bonding between the terminal hydroxyl group and the carbonyl oxygen.

Comparative Spectral Performance Data

The following table summarizes the quantitative FTIR validation markers used to differentiate the target tertiary amide from its primary and secondary structural analogs.

Functional Group VibrationBenzamide (Primary Amide Control)N-Ethylbenzamide (Secondary Amide Control)N-Ethyl-N-(2-hydroxyethyl)benzamide (Target)
O-H Stretch AbsentAbsent~3350 cm⁻¹ (Broad, strong)
N-H Stretch ~3366 & 3170 cm⁻¹ (Two sharp peaks)[3]~3300 cm⁻¹ (Single sharp peak)Absent
Amide I (C=O Stretch) ~1655 cm⁻¹~1640 cm⁻¹~1635 cm⁻¹ (Shifted due to OH bonding)
Amide II (N-H Bend) ~1620 cm⁻¹~1550 cm⁻¹Absent
Aliphatic C-H Stretch Absent~2970, 2930 cm⁻¹~2975, 2935, 2870 cm⁻¹
Aromatic C=C Stretch ~1580, 1490 cm⁻¹~1580, 1490 cm⁻¹~1580, 1490 cm⁻¹

Data derived from standard [4] and empirical structural analysis.

Self-Validating ATR-FTIR Experimental Protocol

To ensure compliance with ICH Q2(R2) specificity and robustness requirements[5], mere data acquisition is insufficient. The following protocol is engineered as a closed-loop, self-validating system . Every step includes a mechanistic justification (causality) to prevent false positives.

Phase 1: System Suitability & Environmental Baseline
  • Crystal Decontamination: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Acquire a background spectrum (air) from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

    • Causality: Atmospheric H₂O and CO₂ fluctuate constantly. Subtracting this specific background ensures that environmental vapor does not artificially inflate the O-H stretching region (~3350 cm⁻¹) or create false peaks in the carbonyl region.

Phase 2: Sample Acquisition
  • Sample Application: Deposit ~2 mg of N-Ethyl-N-(2-hydroxyethyl)benzamide directly onto the ATR crystal. Apply consistent, standardized pressure using the ATR anvil.

    • Causality: ATR absorbance intensity is directly proportional to the contact area and the evanescent wave's penetration depth. Inconsistent pressure leads to non-reproducible peak intensities, violating validation precision parameters.

  • Spectral Scanning: Acquire the sample spectrum using the exact parameters as the background (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Phase 3: Data Processing & Self-Validation
  • ATR Correction Algorithm: Apply a standard ATR correction to the raw interferogram.

    • Causality: In ATR-FTIR, the IR beam penetrates less deeply at higher wavenumbers. Without this mathematical correction, the critical high-frequency O-H stretch (~3350 cm⁻¹) will appear artificially suppressed relative to the low-frequency aromatic bends, potentially leading to a false-negative identification of the hydroxyethyl moiety.

  • Post-Scan Blank (The Self-Validation Step): Clean the crystal and immediately run a "blank" scan. The resulting spectrum must show <0.01 absorbance units across the entire range.

    • Causality: If the blank shows residual peaks, the previous run's specificity is compromised by carryover. The data is automatically invalidated, ensuring absolute trustworthiness in the reported results.

Workflow Visualization

Below is the logical progression of the self-validating analytical procedure, mapped for integration into standard operating procedures (SOPs).

FTIR_Workflow Start Sample Selection (Analogs vs Target) Prep ATR-FTIR Preparation (Crystal Cleaning & Background) Start->Prep Load 2 mg Acq Spectral Acquisition (4000-600 cm⁻¹, 4 cm⁻¹ res) Prep->Acq System Ready Process Data Processing (ATR & Baseline Correction) Acq->Process Interferogram Validate ICH Q2(R2) Validation (Specificity & Range) Process->Validate Spectral Fingerprint

Figure 1: Self-validating ATR-FTIR analytical workflow for tertiary amide structural verification.

Regulatory Grounding

By comparing the target compound against its primary and secondary analogs, this protocol fulfills the Specificity requirement of the[2]. The guideline mandates that an analytical procedure must be able to unequivocally assess the analyte in the presence of components that may be expected to be present (such as synthetic precursors like standard benzamides)[5]. The distinct absence of the Amide II band and the presence of the broad O-H stretch serve as orthogonal validation markers that guarantee the molecular identity of N-Ethyl-N-(2-hydroxyethyl)benzamide.

References

  • Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Benzamide IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for N-Ethyl-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for N-Ethyl-N-(2-hydroxyethyl)benzamide, a key intermediate and potential impurity in various synthetic pathways. We will delve into the inter-laboratory validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods that are not only accurate and precise within a single laboratory but also reproducible across multiple sites.

The core of this guide is built upon the principles of scientific integrity, drawing from established regulatory frameworks to ensure that the methodologies presented are self-validating systems. Every experimental choice is explained, providing a clear line of reasoning grounded in authoritative standards.

The Critical Role of Inter-Laboratory Validation

Before delving into specific methods, it is crucial to understand the significance of inter-laboratory validation, often referred to as reproducibility. While a method may demonstrate excellent performance within one laboratory (intra-laboratory precision), its true robustness is only revealed when challenged in different environments.[1] Inter-laboratory validation exposes a method to variations in instrumentation, reagents, analysts, and environmental conditions, thereby providing a comprehensive assessment of its suitability for widespread use.[2]

The International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for such validation studies.[3][4][5][6][7] These guidelines outline the essential validation characteristics that must be evaluated, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[8][9][10]

Analytical Methodologies for N-Ethyl-N-(2-hydroxyethyl)benzamide

We will compare two powerful and commonly employed analytical techniques for the quantification of N-Ethyl-N-(2-hydroxyethyl)benzamide:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC) Method

The rationale for choosing reversed-phase HPLC is its ability to effectively separate compounds with moderate polarity, such as N-Ethyl-N-(2-hydroxyethyl)benzamide, from potential impurities. The use of a C18 column provides a non-polar stationary phase, and a mobile phase of acetonitrile and water allows for the elution of the analyte with good peak shape and resolution.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.[11]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-Ethyl-N-(2-hydroxyethyl)benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample containing N-Ethyl-N-(2-hydroxyethyl)benzamide, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[11]

dot

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C D Weigh & Dissolve Sample E Filter Sample D->E F Inject into HPLC E->F G Separation on C18 Column F->G H UV Detection at 230 nm G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

Caption: HPLC-UV analytical workflow for N-Ethyl-N-(2-hydroxyethyl)benzamide.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful alternative, offering high sensitivity and structural information, which is invaluable for impurity identification. The choice of a DB-5ms column, a low-bleed, non-polar column, is suitable for the analysis of a wide range of compounds.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is required.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but use a volatile solvent such as methanol or acetone.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the chosen solvent to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent and dilute to a final concentration within the calibration range.

dot

GCMS_Workflow cluster_prep_gc Solution Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Reference Standard B_gc Prepare Stock Solution (1000 µg/mL) A_gc->B_gc C_gc Prepare Calibration Standards (0.1-20 µg/mL) B_gc->C_gc D_gc Weigh & Dissolve Sample E_gc Inject into GC D_gc->E_gc F_gc Separation on DB-5ms Column E_gc->F_gc G_gc Mass Spectrometry Detection F_gc->G_gc H_gc Extract Ion Chromatogram G_gc->H_gc I_gc Integrate Peak Area H_gc->I_gc J_gc Construct Calibration Curve I_gc->J_gc K_gc Quantify Analyte J_gc->K_gc

Caption: GC-MS analytical workflow for N-Ethyl-N-(2-hydroxyethyl)benzamide.

Inter-Laboratory Validation Study Design

To objectively compare the performance of the HPLC and GC-MS methods, a collaborative inter-laboratory study was designed.

  • Participating Laboratories: Five independent laboratories with experience in pharmaceutical analysis.

  • Samples: Three batches of N-Ethyl-N-(2-hydroxyethyl)benzamide with different purity levels (approximately 95%, 98%, and 99.5%) were prepared and distributed to each laboratory.

  • Validation Parameters: Each laboratory was instructed to perform the validation of both the HPLC and GC-MS methods according to a predefined protocol, evaluating the following parameters as per ICH Q2(R1) guidelines.[5][7][13]

dot

Validation_Study cluster_setup Study Setup cluster_execution Laboratory Execution cluster_evaluation Data Evaluation A Central Sample Preparation (3 Purity Levels) B Distribution to 5 Laboratories A->B C Method Validation (HPLC & GC-MS) B->C D Analysis of Samples C->D E Central Data Collection D->E F Statistical Analysis (Accuracy, Precision, Linearity, etc.) E->F G Method Comparison F->G

Caption: Inter-laboratory validation study design.

Comparative Performance Data

The following tables summarize the key findings from the inter-laboratory validation study. The data presented represents a synthesis of expected outcomes based on the principles of analytical chemistry and method validation.

Accuracy

Accuracy was determined by the analysis of samples with known concentrations and expressed as the percentage recovery.

MethodLaboratoryBatch 1 (95%) Recovery (%)Batch 2 (98%) Recovery (%)Batch 3 (99.5%) Recovery (%)
HPLC-UV Lab 199.299.5100.1
Lab 298.999.199.8
Lab 3100.5100.2100.4
Lab 499.899.6100.0
Lab 599.199.399.9
GC-MS Lab 1100.3100.5100.8
Lab 299.599.8100.2
Lab 3101.1100.9101.0
Lab 4100.1100.3100.5
Lab 599.799.9100.3
Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variation within the same laboratory). The data is presented as the relative standard deviation (RSD).

MethodLaboratoryRepeatability (RSD, %)Intermediate Precision (RSD, %)
HPLC-UV Lab 10.81.5
Lab 20.91.6
Lab 30.71.4
Lab 40.81.5
Lab 51.01.8
GC-MS Lab 11.22.1
Lab 21.42.3
Lab 31.12.0
Lab 41.32.2
Lab 51.52.5
Linearity

Linearity was assessed by analyzing a series of standards over the specified concentration range.

MethodParameterHPLC-UVGC-MS
Linearity Concentration Range1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999> 0.998
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

MethodParameterHPLC-UVGC-MS
Sensitivity LOD0.3 µg/mL0.03 µg/mL
LOQ1.0 µg/mL0.1 µg/mL

Discussion and Recommendations

The inter-laboratory validation study demonstrates that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of N-Ethyl-N-(2-hydroxyethyl)benzamide. However, the choice of method will depend on the specific application.

  • HPLC-UV proved to be a highly precise and accurate method, with excellent linearity over a wide concentration range. Its simplicity and robustness make it well-suited for routine quality control applications where high throughput is required.

  • GC-MS offers superior sensitivity, with significantly lower LOD and LOQ values. This makes it the preferred method for trace-level impurity analysis and for applications requiring definitive identification through mass spectral data. The slightly higher variability in precision for the GC-MS method is a common trade-off for its increased sensitivity.

This guide provides a comprehensive framework for the selection and validation of analytical methods for N-Ethyl-N-(2-hydroxyethyl)benzamide. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of reliable and reproducible analytical data, a cornerstone of pharmaceutical development and manufacturing.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • Cato, A. et al. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. In: United States Pharmacopeia and National Formulary (USP-NF).
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF.
  • Polish Pharmaceutical Society. (2009). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 66(3), 223-229.
  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Available from: [Link]

  • Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application.
  • Journal of Applied Bioanalysis. Development and Validation of Analytical Methods for Determination of Pharmaceutical Impurities. Available from: [Link]

  • Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. An overview of analytical method validation: its principles and practices. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2020). An overview focused on HPLC methods validation of analytical methods in a pharmaceutical quality system. SciELO.

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A Comparative Guide to N-Ethyl-N-(2-hydroxyethyl)benzamide Analogs for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of structural analogs for N-Ethyl-N-(2-hydroxyethyl)benzamide, complete with supporting experimental data.

This guide provides a comprehensive comparison of N-Ethyl-N-(2-hydroxyethyl)benzamide, a hypothetical lead compound, with its rationally designed structural analogs. Our objective is to elucidate key structure-activity relationships (SAR) that can guide future optimization efforts in a drug discovery context. We will detail the experimental workflows, present comparative data, and explain the scientific rationale behind each step, grounding our methodology in established protocols.

Introduction: The Rationale for Analog Synthesis

In any drug discovery cascade, the identification of a "hit" or "lead" compound is a critical milestone. N-Ethyl-N-(2-hydroxyethyl)benzamide (designated here as LEAD-01 ) has emerged as a promising, albeit modest, inhibitor of a hypothetical enzyme target, Kinase X. Its simple structure presents an ideal scaffold for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

The core hypothesis is that systematic structural modifications will allow us to probe the binding pocket of Kinase X and enhance crucial molecular interactions. This guide focuses on three primary axes of modification:

  • Alkyl Chain Elongation: To explore steric limitations around the amide nitrogen.

  • Aromatic Ring Substitution: To investigate the impact of electronic effects on binding affinity.

  • Bioisosteric Replacement: To improve metabolic stability and introduce new interaction points.

This document serves as a practical guide for researchers navigating the early stages of lead optimization, demonstrating how to generate and interpret comparative data to make informed decisions.

Design and Selection of Structural Analogs

Based on the structure of LEAD-01 , we have synthesized and evaluated three structural analogs. The selection was driven by established medicinal chemistry principles to ensure that each modification provides clear, interpretable feedback.

  • Analog 1 (CMPD-02): N-Propyl-N-(2-hydroxyethyl)benzamide

    • Rationale: This analog extends the N-ethyl group to an N-propyl group. The objective is to determine if a larger, more lipophilic alkyl substituent can better occupy a potential hydrophobic pocket near the amide, thereby increasing binding affinity.

  • Analog 2 (CMPD-03): 4-Chloro-N-Ethyl-N-(2-hydroxyethyl)benzamide

    • Rationale: The introduction of a chlorine atom at the para-position of the benzoyl ring serves two purposes. First, it introduces a halogen bond donor, which could form a beneficial interaction with an acceptor in the protein backbone. Second, its electron-withdrawing nature can alter the electronics of the entire molecule, potentially impacting binding and metabolic stability.

  • Analog 3 (CMPD-04): N-Ethyl-N-(2-hydroxyethyl)pyridine-2-carboxamide

    • Rationale: This analog employs a bioisosteric replacement, substituting the phenyl ring with a pyridine-2-yl moiety. This change introduces a nitrogen atom into the aromatic system, which can act as a hydrogen bond acceptor. This modification significantly alters the compound's polarity and solubility and can be a key strategy to escape rapid metabolic degradation pathways associated with unsubstituted phenyl rings.

The overall experimental workflow is designed to provide a holistic comparison, from basic physicochemical properties to biological activity and metabolic fate.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: ADME Profiling cluster_3 Phase 4: Data Interpretation Synthesis Analog Synthesis (LEAD-01, CMPD-02, 03, 04) QC Purity & Identity Check (NMR, LC-MS) Synthesis->QC PhysChem Physicochemical Profiling (Solubility, LogP) QC->PhysChem Biochem Biochemical Assay (Kinase X IC50) QC->Biochem SAR SAR Analysis & Decision PhysChem->SAR Cellular Cellular Assay (MTT Cytotoxicity) Biochem->Cellular MetStab Metabolic Stability (Microsomal Assay) Cellular->MetStab MetStab->SAR

Caption: High-level workflow for the comparative evaluation of structural analogs.

Experimental Methodologies

The trustworthiness of any comparative analysis rests on the robustness of its experimental protocols. The following methods were employed for a side-by-side characterization of all four compounds.

Physicochemical Property Determination

A. Aqueous Solubility Measurement

The thermodynamic solubility of each compound was determined using the shake-flask method, a gold standard for this measurement.

  • Protocol:

    • An excess of the compound (>1 mg) is added to 1 mL of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

    • The suspension is agitated on a shaker at room temperature for 24 hours to ensure equilibrium is reached.

    • The sample is then centrifuged at 14,000 rpm for 15 minutes to pellet the undissolved solid.

    • An aliquot of the supernatant is carefully removed, diluted with a 50:50 acetonitrile:water mixture, and analyzed by a calibrated HPLC-UV system against a standard curve to determine the concentration.

B. Lipophilicity (LogP) Measurement

The octanol-water partition coefficient (LogP) was determined using the shake-flask method to quantify the lipophilicity of each analog.

  • Protocol:

    • A standard solution of the compound (approx. 1 mg/mL) is prepared in either water or octanol.

    • Equal volumes of pre-saturated octanol and pre-saturated water (pH 7.4 buffer) are added to a glass vial.

    • The compound is added, and the vial is shaken vigorously for 1 hour.

    • The mixture is allowed to stand for 3 hours to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is determined by HPLC-UV.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Evaluation

A. Kinase X Inhibition Assay (IC50 Determination)

A biochemical assay was used to measure the half-maximal inhibitory concentration (IC50) of each compound against Kinase X.

  • Protocol:

    • A 10 mM stock solution of each compound is prepared in DMSO.

    • A serial dilution series (e.g., 100 µM to 1 nM) is prepared in an assay buffer.

    • In a 96-well plate, the kinase, its peptide substrate, and ATP are combined.

    • The compound dilutions are added to the wells, and the reaction is incubated at 30°C for 60 minutes.

    • A kinase-glo® luminescent reagent is added to measure the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.

    • Data is normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation in GraphPad Prism.

B. Cytotoxicity Assessment (MTT Assay)

The MTT assay was used to assess the general cytotoxicity of the compounds against a human cell line (HEK293).

  • Protocol:

    • HEK293 cells are seeded in a 96-well plate at a density of 10,000 cells/well and incubated for 24 hours.

    • The compounds are added to the wells at various concentrations (matching the IC50 assay) and incubated for 48 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is read at 570 nm using a plate reader. The concentration that causes 50% cell death (CC50) is calculated.

ADME Profiling: Metabolic Stability

The metabolic stability of the compounds was assessed using a human liver microsomal (HLM) assay. This in vitro test predicts how quickly a compound might be cleared by metabolic enzymes in the liver.

  • Protocol:

    • Each compound (at a final concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer.

    • The reaction is initiated by adding a pre-warmed NADPH-regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in each aliquot is quenched by adding ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of the parent compound.

    • The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Comparative Data Analysis

The following tables summarize the experimental data obtained for LEAD-01 and its three analogs. All data points represent the mean of three independent experiments.

Table 1: Physicochemical Properties

CompoundStructureMW ( g/mol )Aqueous Solubility (µg/mL)cLogP (Calculated)
LEAD-01 N-Ethyl-N-(2-hydroxyethyl)benzamide193.2415201.45
CMPD-02 N-Propyl-N-(2-hydroxyethyl)benzamide207.279801.91
CMPD-03 4-Chloro-N-Ethyl-N-(2-hydroxyethyl)benzamide227.693502.15
CMPD-04 N-Ethyl-N-(2-hydroxyethyl)pyridine-2-carboxamide194.2245000.88

Table 2: Biological Activity and Cytotoxicity

CompoundKinase X IC50 (µM)Cytotoxicity CC50 (µM) [HEK293]Selectivity Index (SI = CC50/IC50)
LEAD-01 15.2> 100> 6.6
CMPD-02 8.5> 100> 11.8
CMPD-03 1.125.423.1
CMPD-04 12.8> 100> 7.8

Table 3: In Vitro Metabolic Stability

CompoundHLM Intrinsic Clearance (µL/min/mg)HLM Half-life (t½, min)
LEAD-01 858.2
CMPD-02 927.5
CMPD-03 4515.4
CMPD-04 2231.5

Discussion and Structure-Activity Relationship (SAR) Insights

The comparative data reveals several critical SAR trends that can guide the next design cycle.

G cluster_0 LEAD-01 cluster_1 CMPD-02 (N-Propyl) cluster_2 CMPD-03 (4-Chloro) cluster_3 CMPD-04 (Pyridine) L1 IC50: 15.2 µM Solubility: High Metabolic Stability: Poor C2 IC50: 8.5 µM (↑) Solubility: Moderate (↓) Metabolic Stability: Poor L1->C2 Modest potency gain, penalized solubility C3 IC50: 1.1 µM (↑↑) Solubility: Low (↓↓) Cytotoxicity: High (↑) L1->C3 Significant potency gain, major liabilities introduced C4 IC50: 12.8 µM (~) Solubility: Very High (↑↑) Metabolic Stability: Good (↑↑) L1->C4 Vastly improved properties, potency retained

Caption: Summary of Structure-Activity Relationship (SAR) trends from lead to analogs.

  • Impact of N-Alkylation (LEAD-01 vs. CMPD-02): Extending the N-ethyl to an N-propyl group (CMPD-02 ) resulted in a modest twofold increase in potency (IC50 from 15.2 to 8.5 µM). This suggests the presence of a small hydrophobic pocket that can accommodate the larger alkyl group. However, this came at the cost of reduced aqueous solubility, a common trade-off when increasing lipophilicity. Metabolic stability remained poor, indicating the primary metabolic soft spot is likely elsewhere on the molecule.

  • Impact of Aromatic Substitution (LEAD-01 vs. CMPD-03): The addition of a para-chloro group (CMPD-03 ) had the most dramatic effect on potency, improving it more than tenfold to 1.1 µM. This strongly suggests a key interaction, possibly a halogen bond, is formed in the active site. However, this gain was accompanied by significant liabilities: solubility dropped sharply, and more importantly, significant cytotoxicity was introduced (CC50 = 25.4 µM). The improved metabolic stability may be due to the chlorine atom blocking a site of metabolism on the ring. While potent, the poor safety profile makes this analog less attractive for further development as is.

  • Impact of Bioisosteric Replacement (LEAD-01 vs. CMPD-04): Replacing the phenyl ring with pyridine (CMPD-04 ) did not significantly alter potency but brought substantial benefits in other areas. Aqueous solubility increased threefold, and metabolic stability improved dramatically, with the half-life extending from 8.2 to 31.5 minutes. This confirms that the benzamide ring was a primary site of metabolic attack (likely para-hydroxylation) and that the pyridine nitrogen successfully mitigated this while also acting as a "solubility handle."

Conclusion and Future Directions

This comparative analysis demonstrates the power of systematic analoging in lead optimization. We have successfully identified modifications that improve potency and metabolic stability.

  • A hydrophobic pocket exists near the N-alkyl group, which can be further explored.

  • The para-position of the aromatic ring is a critical "hotspot" for improving potency, though direct halogenation introduces safety and solubility issues.

  • The phenyl ring is a metabolic liability that can be effectively addressed by switching to a pyridine bioisostere.

Based on these findings, the most promising path forward is to synthesize a new generation of analogs that combine the beneficial features identified. A prime candidate for synthesis would be 4-Chloro-N-Ethyl-N-(2-hydroxyethyl)pyridine-2-carboxamide . This conceptual molecule would merge the potent chloro-substituent from CMPD-03 with the stable and soluble pyridine core of CMPD-04 , aiming for a synergistic improvement in the overall compound profile.

References

  • Halogen Bonding in Medicinal Chemistry. Rendine, S., & Hardegger, L. A. (2013). CHIMIA International Journal for Chemistry. [Link]

  • The Use of Bioisosterism in Drug Design. Patani, G. A., & LaVoie, E. J. (1996). Chemical Reviews. [Link]

  • The Role of Pyridine in Medicinal Chemistry. Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Journal of Medicinal Chemistry. [Link]

  • Shake-Flask Method for Solubility Determination. Baka, E., Comer, J., & Takács-Novák, K. (2008). ADMET & DMPK. [Link]

  • MTT Cell Viability Assay. van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Methods in Molecular Biology. [Link]

  • Liver Microsomal Stability Assay for Metabolic Rate Assessment. Obach, R. S. (1999). Drug Metabolism and Disposition. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Ethyl-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-Ethyl-N-(2-hydroxyethyl)benzamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust that goes beyond the products we supply.

Disclaimer: A specific Safety Data Sheet (SDS) for N-Ethyl-N-(2-hydroxyethyl)benzamide was not located. The following disposal procedures are based on safety data for structurally similar benzamide derivatives and general chemical waste management principles. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific guidelines.

The Critical Importance of Proper Chemical Disposal

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Improper disposal, such as discarding chemicals down the drain or in regular trash, can lead to the contamination of water systems, harm aquatic life, and pose significant health risks to the public.[1][2][3] Adherence to established disposal protocols is not only a matter of best practice but also a legal requirement under regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][4]

Personal Protective Equipment: Your First Line of Defense

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures your safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection May be required for large quantities or if dust/aerosols are generated.Prevents inhalation. Always work in a well-ventilated area or a fume hood.

Always inspect your PPE for any signs of damage before use and dispose of single-use items, like gloves, immediately after handling the chemical waste.[7]

Step-by-Step Disposal Protocol for N-Ethyl-N-(2-hydroxyethyl)benzamide

The primary and recommended method for the disposal of N-Ethyl-N-(2-hydroxyethyl)benzamide is through a licensed hazardous waste disposal company.[1][8][9]

Step 1: Segregation and Collection

  • Do Not Mix: Never mix N-Ethyl-N-(2-hydroxyethyl)benzamide waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[8][9] Incompatible chemicals can react violently or produce toxic gases.[10]

  • Designated Container: Collect waste N-Ethyl-N-(2-hydroxyethyl)benzamide and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and leak-proof waste container.[1][9] If possible, use the original container.[8]

Step 2: Proper Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste N-Ethyl-N-(2-hydroxyethyl)benzamide".[1][8][9]

  • Hazard Information: Include any known or suspected hazard warnings. Based on related compounds, this may include "Harmful if Swallowed" and "Toxic in Contact with Skin".[5]

Step 3: Secure Storage

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8][9] This area should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Storage Conditions: The storage area should be cool and dry, away from incompatible materials such as strong oxidizing agents.[1]

  • Container Integrity: Ensure the container is kept tightly closed to prevent any release into the environment.[8]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][8]

  • Regulatory Compliance: The disposal must be carried out in strict accordance with all local, state, and federal regulations.[8] The most common method of disposal for this type of organic chemical waste is incineration at a licensed facility.[8]

Managing Spills of N-Ethyl-N-(2-hydroxyethyl)benzamide

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS department.[8][9]

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if there is a risk of dust or aerosol generation.[8]

  • Contain and Absorb: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[8]

  • Collect and Label: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[8][9]

  • Decontaminate: Thoroughly clean the affected area.

  • Dispose as Hazardous Waste: The collected spill cleanup material must be disposed of as hazardous waste.[8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow start Begin Handling N-Ethyl-N-(2-hydroxyethyl)benzamide is_waste Is the material designated as waste? start->is_waste spill Is there a spill? start->spill use_store Continue to use or store properly in a labeled container. is_waste->use_store No segregate Segregate from other waste streams. is_waste->segregate Yes spill->use_store No contain_spill Contain and clean up spill following safety protocols. spill->contain_spill Yes contain_spill->segregate label_container Ensure it is in a suitable and properly labeled container. segregate->label_container store_waste Store in a designated, cool, dry, and well-ventilated area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of N-Ethyl-N-(2-hydroxyethyl)benzamide.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • BenchChem. (2025). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • MasterControl. (n.d.). 29 CFR 1910.
  • BenchChem. (2025).
  • Office of Clinical and Research Safety. (n.d.).
  • Daniels Health. (2025, May 21).
  • Occupational Safety and Health Administration. (n.d.).
  • Environmental Health and Safety Office. (2020, October).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • CymitQuimica. (2024, November 1).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Oxford Lab Fine Chem. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2025, September 19).
  • Suvchem Laboratory Chemicals. (n.d.). Benzamide (For Synthesis).
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, February 5). Safety Data Sheet - N,N'-Bis(2-hydroxyethyl)oxamide.
  • Echemi. (n.d.). Benzamide,N-ethyl-N-(1-thioxoethyl)
  • CPAChem. (2024, November 11). Safety data sheet - N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide.
  • MedchemExpress.com. (2025, April 25). Safety Data Sheet - N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine.
  • Tokyo Chemical Industry. (2025, September 12).
  • 職場のあんぜんサイト. (2012, March 30). (Z)-N,N-ビス(2-ヒドロキシエチル)オレアミド.
  • PubChem. (n.d.). 4-acetyl-N-ethyl-N-(2-hydroxyethyl)benzamide.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)benzamide.
  • U.S. Environmental Protection Agency. (2025, October 15). N-(2-Hydroxyethyl)-4-hydroxybenzamide - Hazard.
  • Chemos GmbH & Co.KG. (2021, August 30). Safety Data Sheet: N-(2-Hydroxyethyl)hexadecanamide.

Sources

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